Technical Documentation Center

N4-(pentan-3-yl)pyridine-3,4-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N4-(pentan-3-yl)pyridine-3,4-diamine
  • CAS: 1039986-25-8

Core Science & Biosynthesis

Foundational

N4-(pentan-3-yl)pyridine-3,4-diamine chemical structure and physical properties

An In-depth Technical Guide to N4-(pentan-3-yl)pyridine-3,4-diamine Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N4-(pentan-3-yl)pyridine-3,4-diamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N4-(pentan-3-yl)pyridine-3,4-diamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N4-(pentan-3-yl)pyridine-3,4-diamine, a substituted pyridinediamine derivative. While specific experimental data for this compound is limited, this document synthesizes available information, theoretical predictions, and established knowledge of related compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers the chemical structure, predicted physical properties, a proposed synthetic pathway, and key analytical characterization techniques. Furthermore, it explores the potential biological significance and applications of this molecule by drawing parallels with its core scaffold, 3,4-diaminopyridine, a compound with known therapeutic applications.

Introduction: The Significance of the Pyridinediamine Scaffold

Substituted pyridines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The pyridine ring's unique electronic properties and its capacity for functionalization make it a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Within this broad class, pyridinediamine derivatives are of particular interest. The presence of two amino groups on the pyridine ring provides multiple reactive sites for further chemical modification, making them versatile building blocks for constructing more complex molecular architectures.[1] The parent compound, 3,4-diaminopyridine (3,4-DAP), also known as Amifampridine, is a well-established drug used for treating rare autoimmune diseases like Lambert-Eaton myasthenic syndrome (LEMS).[3][4] It functions by blocking presynaptic potassium channels, which in turn enhances the release of acetylcholine at the neuromuscular junction.[4][5][6]

N4-(pentan-3-yl)pyridine-3,4-diamine, the subject of this guide, features a pentan-3-yl group attached to the amino nitrogen at the 4-position of the 3,4-diaminopyridine core. This substitution is expected to modulate the parent compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed technical profile of this specific derivative to support further research and development efforts.

Chemical Structure and Identification

The fundamental identity of N4-(pentan-3-yl)pyridine-3,4-diamine is established by its unique chemical structure and associated identifiers.

Structural Representation

The molecule consists of a pyridine ring with amino groups at the 3 and 4 positions. A pentan-3-yl substituent is attached to the nitrogen atom of the 4-amino group.

Caption: Chemical structure of N4-(pentan-3-yl)pyridine-3,4-diamine.

Chemical Identifiers

A consistent set of identifiers is crucial for accurate database searching and regulatory compliance.

IdentifierValueSource
IUPAC Name N4-(pentan-3-yl)pyridine-3,4-diamine[7]
CAS Number 1039986-25-8[8][9][10]
Molecular Formula C₁₀H₁₇N₃[7][9][10]
Molecular Weight 179.27 g/mol [7]
Canonical SMILES CCC(CC)NC1=C(N)C=NC=C1[7]
InChI Key HDNCIJPBJGEGIY-UHFFFAOYSA-N[10][11]

Physicochemical Properties

PropertyValueNotesSource
Physical Form Predicted to be a solid at room temperature.Based on the high melting point of the parent compound.-
Melting Point Not available. (Parent compound 3,4-DAP: 216-218 °C)The pentyl substitution may lower the melting point compared to 3,4-DAP due to disruption of crystal packing.[12][13][14]
Boiling Point Not available. (Parent compound 3,4-DAP: ~194.6 °C, rough estimate)-[13]
Solubility Predicted to be soluble in organic solvents like methanol, DMSO, and dichloromethane.Based on general solubility of similar heterocyclic amines. The parent 3,4-DAP has some water solubility (30 g/L). The pentyl group will likely decrease water solubility.[13]
pKa Not available. (Parent compound 3,4-DAP: 9.17, predicted)The basicity will be influenced by the two amino groups and the pyridine nitrogen.[13]
LogP (XlogP) 2.0 (Predicted)Indicates moderate lipophilicity, higher than the parent 3,4-DAP (LogP = -0.5).[4][11]

Synthesis and Purification

While a specific, published synthetic route for N4-(pentan-3-yl)pyridine-3,4-diamine has not been identified, a plausible and efficient pathway can be designed based on established methods for the synthesis of 3,4-diaminopyridine and its derivatives.[15] The proposed synthesis involves two main stages: the creation of the 3,4-diaminopyridine core, followed by selective N-alkylation.

Proposed Synthetic Pathway

synthesis_workflow A 4-Aminopyridine B 4-Amino-3-nitropyridine A->B Nitration (e.g., HNO₃/H₂SO₄) C 3,4-Diaminopyridine B->C Reduction (e.g., H₂/Pd-C) D N4-(pentan-3-yl)pyridine-3,4-diamine C->D Reductive Amination (Pentan-3-one, NaBH(OAc)₃)

Caption: Proposed synthetic workflow for N4-(pentan-3-yl)pyridine-3,4-diamine.

Experimental Protocols

Part 1: Synthesis of 3,4-Diaminopyridine (Core Intermediate)

This procedure is adapted from established methods for the synthesis of 3,4-diaminopyridine from 4-aminopyridine.[15] A common alternative starting material is 3-nitropyridin-4-amine.[16]

  • Nitration of 4-Aminopyridine:

    • Rationale: To introduce a nitro group at the 3-position, which can later be reduced to an amino group. The 4-amino group directs nitration to the 3-position.

    • Procedure:

      • Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

      • Slowly add 4-aminopyridine to the cooled acid mixture while maintaining a low temperature.

      • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

      • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

      • Filter, wash with cold water, and dry the solid to obtain 4-amino-3-nitropyridine.

  • Reduction of 4-Amino-3-nitropyridine:

    • Rationale: To convert the nitro group to a primary amine, forming the diamine core. Catalytic hydrogenation is a clean and efficient method.

    • Procedure:

      • Dissolve 4-amino-3-nitropyridine in a suitable solvent such as methanol or ethanol.[17]

      • Add a catalytic amount of palladium on carbon (10% Pd/C).

      • Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.[16][17]

      • Monitor the reaction until the starting material is consumed.

      • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine.[15]

Part 2: Selective N-Alkylation to Yield N4-(pentan-3-yl)pyridine-3,4-diamine

  • Rationale: Reductive amination is a highly effective method for forming C-N bonds. It offers high selectivity for the more nucleophilic 4-amino group over the 3-amino group and avoids over-alkylation.

  • Procedure:

    • Dissolve 3,4-diaminopyridine (1 equivalent) and pentan-3-one (1.1 equivalents) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), to the mixture.

    • Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure N4-(pentan-3-yl)pyridine-3,4-diamine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the pentan-3-yl group, and the protons of the two amino groups. The aromatic region should display a characteristic splitting pattern for a 2,3,4-trisubstituted pyridine. The NH and NH₂ protons may appear as broad singlets and their chemical shifts can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum should show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming the presence of the pyridine ring and the pentyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended for accurate mass determination, which should match the calculated molecular formula C₁₀H₁₇N₃.

  • Predicted Adducts: Based on predictions for similar compounds, the following adducts may be observed in the positive ion mode:[11]

Adductm/z (Predicted)
[M+H]⁺180.14952
[M+Na]⁺202.13146
[M+K]⁺218.10540
Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • Expected Absorptions:

    • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group (NH₂), and a single band for the secondary amine (NH).

    • C=C and C=N stretching: Multiple bands in the 1500-1600 cm⁻¹ region, characteristic of the pyridine ring.

    • C-N stretching: Absorptions in the 1250-1350 cm⁻¹ range.

    • C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ hybridized carbons of the pentyl group.

Potential Applications and Biological Relevance

While no biological activity data has been published for N4-(pentan-3-yl)pyridine-3,4-diamine, its structural similarity to 3,4-diaminopyridine suggests it could be a valuable lead compound in several therapeutic areas. The pyridine nucleus is a common feature in many approved drugs.[1]

Neuromuscular Disorders

The primary therapeutic target of the 3,4-DAP scaffold is the voltage-gated potassium channel.[3] It is plausible that N4-(pentan-3-yl)pyridine-3,4-diamine retains some of this activity. The introduction of the lipophilic pentan-3-yl group could alter its ability to cross the blood-brain barrier, its metabolic stability, and its affinity for the potassium channel. These modifications could lead to a differentiated pharmacological profile, potentially offering advantages in duration of action or side-effect profile.

Oncology and Antimicrobial Research

Pyridine and pyrimidine derivatives are widely investigated for their potential as anticancer and antimicrobial agents.[18][19][20] Many of these compounds function by inhibiting critical enzymes or intercalating with DNA.[3][20] The dual amine functionality of N4-(pentan-3-yl)pyridine-3,4-diamine provides a scaffold that can be further elaborated to explore these activities. For instance, imidazo[4,5-b]pyridine derivatives, which can be synthesized from 3,4-diaminopyridines, have shown promising antiproliferative and antiviral activities.[21]

Conclusion

N4-(pentan-3-yl)pyridine-3,4-diamine is a structurally interesting derivative of the pharmacologically active compound 3,4-diaminopyridine. Although experimental data is scarce, this guide has provided a robust framework for its synthesis and characterization based on established chemical principles. The addition of the pentan-3-yl group is a rational modification that may enhance the drug-like properties of the parent scaffold. The proposed synthetic route via reductive amination offers a reliable method for accessing this compound for further investigation. Given the proven therapeutic relevance of the pyridinediamine core, N4-(pentan-3-yl)pyridine-3,4-diamine represents a promising candidate for further research in neurology, oncology, and infectious diseases.

References

  • AiFChem. (2025, October 21). N4-(Pentan-3-yl)pyridine-3,4-diamine.
  • Sigma-Aldrich. 3,4-Diaminopyridine.
  • PubChemLite. N4-(pentan-3-yl)pyridine-3,4-diamine.
  • El-Sayed, Y. S., et al. (2024, October 30). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. PMC.
  • Selleck Chemicals. (2024, May 22). 3,4-Diaminopyridine.
  • NextSDS. N4-(pentan-3-yl)pyridine-3,4-diamine — Chemical Substance Information.
  • Benchchem. Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis.
  • BLDpharm. 1039986-25-8|N4-(Pentan-3-yl)pyridine-3,4-diamine.
  • ResearchGate. Synthesis and biological activity of polysubstituted pyridines.
  • Rasayan Journal of Chemistry. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES.
  • Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Sigma-Aldrich. N4-Methylpyridine-3,4-diamine.
  • Molport. N4-(pentan-3-yl)pyridine-3,4-diamine.
  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • ChemicalBook. 3,4-Diaminopyridine CAS#: 54-96-6.
  • Thoreauchem. 4-N-(pentan-3-yl)pyridine-3,4-diamine-1039986-25-8.
  • Google Patents. CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • PubChem. 3,4-Diaminopyridine.
  • Selleck Chemicals. 3,4-Diaminopyridine | CAS 54-96-6.
  • ResearchGate. 1 H-NMR spectrum of diamine 4.
  • ChemicalBook. 3,4-Diaminopyridine synthesis.
  • ChemicalBook. 3,4-ジアミノピリジン | 54-96-6.
  • ResearchGate. ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines.
  • MDPI. (2008, April 9). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo.
  • Benchchem. Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols.
  • Sigma-Aldrich. Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine).
  • Wiley Online Library. (2021, April 16). Matrix ions as internal standard for high mass accuracy matrix‐assisted laser desorption/ionization mass spectrometry imaging.
  • MDPI. (2022, June 16). 3,4-Diaminopyridine-2,5-dicarbonitrile.
  • MDPI. (2024, October 30). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity.
  • The Royal Society of Chemistry. 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from The Royal Society of Chemistry website.
  • SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.

Sources

Exploratory

A Prospective Guide to the Structural Elucidation of N4-(pentan-3-yl)pyridine-3,4-diamine via Single-Crystal X-ray Crystallography

Abstract This technical guide outlines a comprehensive, field-proven methodology for determining the precise three-dimensional atomic arrangement of the novel compound N4-(pentan-3-yl)pyridine-3,4-diamine. As no public c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, field-proven methodology for determining the precise three-dimensional atomic arrangement of the novel compound N4-(pentan-3-yl)pyridine-3,4-diamine. As no public crystallographic data for this specific molecule currently exists[1], this document serves as a prospective workflow for researchers, scientists, and drug development professionals. It details the necessary steps from synthesis and crystallization to data collection, structure solution, and final analysis. The narrative emphasizes the causality behind experimental choices, providing a robust framework for obtaining high-quality, publishable crystal structures. This process is critical for understanding molecular geometry, intermolecular interactions, and informing rational drug design, given the significance of pyridine-based scaffolds in pharmaceuticals[2][3].

Introduction: The Rationale for Structural Determination

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs[2]. Its derivatives are explored for diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents[4]. The compound 3,4-diaminopyridine (3,4-DAP), the parent molecule of our target, is an active pharmaceutical ingredient used to treat rare muscle diseases[5][6].

The addition of an N4-(pentan-3-yl) substituent introduces significant structural and electronic modifications. The pentan-3-yl group adds steric bulk and lipophilicity, which can profoundly influence the molecule's solid-state packing, solubility, and ultimately, its interaction with biological targets. Determining the exact three-dimensional structure through single-crystal X-ray diffraction (SXRD) is not merely an academic exercise; it is the most direct and robust method to gain insight into a molecule's nature[7][8]. SXRD provides precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for structure-activity relationship (SAR) studies and computational modeling in drug discovery[9][10].

This guide provides the complete blueprint for achieving this structural elucidation.

Part I: Synthesis and High-Quality Crystal Growth

The foundational step for any crystallographic analysis is the synthesis of pure material and the subsequent growth of diffraction-quality single crystals. Poor quality crystals invariably lead to poor, often unpublishable, results[11].

Proposed Synthetic Pathway

The target compound, N4-(pentan-3-yl)pyridine-3,4-diamine, can be synthesized from the commercially available starting material 3,4-diaminopyridine. A plausible and efficient method is reductive amination.

Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as methanol or dichloroethane.

  • Imine Formation: Add pentan-3-one (1.1 eq) to the solution. The reaction can be catalyzed by a mild acid (e.g., a catalytic amount of acetic acid) to promote the formation of the Schiff base intermediate.

  • Reduction: Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the mixture at 0 °C. These reagents are preferred for their selectivity in reducing the iminium ion over the ketone.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product must be purified to >98% purity, typically via column chromatography on silica gel[12].

The Art of Crystallization: Obtaining a Single Crystal

Growing a single crystal suitable for X-ray diffraction—ideally 0.1 to 0.3 mm in size, transparent, and free of defects—is often the most challenging step[11]. The key is to allow crystals to form slowly from a supersaturated solution[11].

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) in a vial. Cover the vial with a cap or parafilm pierced with a few small holes. Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Vapor Diffusion (Solvent/Anti-Solvent): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution. If the saturation point is reached at a low temperature, the solution should be cooled gradually to avoid rapid precipitation[11].

The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound is moderately soluble.

Part II: The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of data collection and structure determination can begin. Modern diffractometers have automated many of these steps, but understanding the underlying principles is crucial for troubleshooting and ensuring high-quality results[7].

The overall workflow is a self-validating system, moving from the physical crystal to a refined digital model.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Refinement & Validation Crystal Select & Mount Crystal Mounting Mount on Goniometer Head Crystal->Mounting On glass fiber Diffractometer Center in X-ray Beam Mounting->Diffractometer Data_Collection Collect Diffraction Data Diffractometer->Data_Collection Rotate crystal, expose to X-rays Integration Integrate Reflections Data_Collection->Integration Scaling Scale & Merge Data Integration->Scaling Space_Group Determine Space Group Scaling->Space_Group Solve Solve Phase Problem Space_Group->Solve e.g., Direct Methods Refine Refine Structural Model Solve->Refine Validate Validate & Analyze Refine->Validate CIF Generate Final Report (CIF) Validate->CIF

Caption: The workflow from crystal to final structure.

Data Collection

Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is carefully mounted on a thin glass fiber or a loop using a non-interfering adhesive or oil[9]. This assembly is then attached to a goniometer head[13].

  • Instrumentation: The goniometer head is placed on the diffractometer. X-rays are generated, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, filtered to be monochromatic, and directed at the crystal. For weakly diffracting crystals, a synchrotron source may be used to produce a much stronger beam.

  • Data Acquisition: The crystal is cooled (commonly to 100 K) to minimize thermal vibrations. The instrument then rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray beams, creating a diffraction pattern[9].

Structure Solution and Refinement

This phase translates the raw diffraction data into a 3D atomic model.

  • Data Reduction: The collected images are processed to integrate the intensity of each reflection and apply corrections (e.g., for absorption).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's unit cell dimensions and its space group[10].

  • Solving the Phase Problem: The primary challenge in crystallography is that the detector measures intensities, but the phase information of the X-rays is lost. For small molecules like our target, this "phase problem" is typically solved using computational direct methods[14][15].

  • Model Refinement: An initial atomic model is generated and then refined using a least-squares algorithm. This process iteratively adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data[13]. The quality of the fit is monitored by the R-factor; a value below 5% (R1 = 0.05) is generally considered excellent for small molecules.

Part III: Expected Structural Insights and Data Presentation

While the exact structure is unknown, we can anticipate key features based on related molecules. The final data should be presented clearly and conform to publication standards.

Analysis of Molecular Geometry and Conformation

The refined structure will reveal precise bond lengths and angles. The pyridine ring is expected to be planar, with C-C and C-N bond lengths characteristic of an aromatic system[16]. Key areas of interest will be:

  • The conformation of the pentan-3-yl group and its orientation relative to the pyridine ring.

  • The planarity of the amino groups, which can indicate the degree of delocalization of their lone pairs into the pyridine system.

Supramolecular Chemistry: Intermolecular Interactions

The diamine functionality provides both hydrogen bond donors (-NH₂) and acceptors (pyridine nitrogen). The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds. Identifying these interactions is crucial as they dictate the material's bulk properties and can serve as a model for interactions in a biological receptor site.

Standard Data Presentation

Crystallographic data is typically summarized in a standardized table. The following represents an example of how the data for N4-(pentan-3-yl)pyridine-3,4-diamine would be presented.

Parameter Value (Exemplary)
Chemical formulaC₁₀H₁₇N₃
Formula weight179.26
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.51
b (Å)12.34
c (Å)10.22
β (°)98.5
Volume (ų)1060.8
Z4
ρcalc (g/cm³)1.123
μ (mm⁻¹)0.072 (Mo Kα)
Reflections collected5280
Unique reflections2085
R[int]0.025
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
Goodness-of-fit on F²1.05

Conclusion

The structural elucidation of N4-(pentan-3-yl)pyridine-3,4-diamine via single-crystal X-ray diffraction is an essential step in characterizing this novel compound. Following the rigorous workflow detailed in this guide—from careful synthesis and crystallization to meticulous data collection and refinement—will yield a precise and unambiguous three-dimensional model. This structural information provides a fundamental understanding of the molecule's properties and serves as an invaluable tool for researchers in medicinal chemistry and drug development, enabling more informed design of next-generation therapeutics.

References

  • Anonymous (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSH39AF0-2ijr8rLWEhLRJZNzV2YpZ9EwBMQjM2ZXVy1FrCTx_Fw1fkVHmgqYnPrjn_XxjtDRcGjX7tjuq7KBRIGXFru9ncA9LKNQh6cuS0d6Y9u9-Qsl50PWwRF1-9L6ZlMzrxlA9lzCUkiC4J5cPb7c_HQOUZbchO574VBFgCL0PAfFsoFRxT__W2UaWcnOU3GTmf5KR
  • Anonymous (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcH_-Ju_3EaxKYbRfapiTQZoHI1ZYkzW2NJ1GTFQcspq7ig5UmFGuVqD6WPt20858IpCvYJvX5Dxb80Ec-_hcT4TgntXlxOHTd6MTaaQV-0SRp6ONjXHC2qA63Gnj9iyztcjrWbynbF51wkrgV6VroWfnX9j5y3xkgdYjhq7WVMZyRofiVQIsNyg==
  • Anonymous (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. Books. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAPz84uRpZt0uOXFVv91KpOjmwCAPPj-aEqomMNL4GY4RSHXHbu2Y_I2eP66k5Cj-1rYvNkF03uMgmz74woDLQTw05uLzaY4MqehSAujUksN6N0NL0doPWue-harF_uY7pDPL_i4ZfYifSI1pIO3-FQEk-OknUNznffaVlGmOmnYnNmTGyzkXCRfFpM1cEf7UjvOVdHfb7ShlcsbB-kofS5w==
  • Anonymous (n.d.). N4-(pentan-3-yl)pyridine-3,4-diamine. PubChemLite. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZfpUYhHxi1Oc-zTC6kOawKugRxzcCAo7JqDuWk2qeaCTqO7fl1sCjDFtRDiwWw_CNkRyDh750by513Y9MTTJoKVdu2BiF_3RZdoeQlXzgYs71jQsejt5V0cqd1xhZCL0gbeV_fSO7mAut1bOkeQ==
  • Anonymous (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmcj_pTdhpRjdzMHUK-_JGO76IQ_C_gkLKTIhqo3jr2b89EzQZkRJlvfIyrhrxU7k-Vc2ih7nTB2wbi5HA2qF44EiFtJc_9sg1W3JyVbjfFtvmfNTkTt7fjTVSnrEHZqZ9FUg4z7BrCF_NzSVAM5BQ48ylq-lT2F_ylD8fmg==
  • Anonymous (n.d.). Single crystal X-ray diffraction analysis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjYaipyMlv7LHiu3iZWAyPMbOFSAa6I6ruwKfUZ6DY5XtaBa3BZCT9KlY54EHCXQJ2A3X2qvzenPhNn__faNHuto-2JhpqaIKqhO3-_5y7uQfWyT52iIdOwAHjwWSpgKSHDLOEH6XUe_4NF1boSiopU_7CbQQBBcwjZw_anrA_XtoavagBk7WUQOQ=
  • Al-Hamdani, A. A., Al-Zoubi, R. M., & Al-Masoudi, N. A. (2024, October 30). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2DKbK4DWQD-CS181PZEjwesjxTyObj9bI7doxqaVsnOGQNZV1ZfEpyHscTtN0Niqhkv27SBNc5pcDDP1SgNFJSQ3gc9La-6RirhEcrByvhJSItTB3BfsIGNashqI5NVGD7YCMwLd92ak-Goy9
  • Stout, G. H. (n.d.). X - Ray Structure Determination: A practical Guide, 2ed. DOKUMEN.PUB. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXIXAeFGLpPVfMfL5uHLnYK97xvVYHyycMGItB3O1yWtcsWStl6rc5bV3D_FfuBFeqdJleOI5G-AObTgFDgwKs9dCEn4lFE9bt7ljDwHVjuf2EbIEsIZrdcdgKFGXEnKpplpqo2s8sb4nenok_Ul6-7ElJT3QR0kVGwTdp-jUadDrY5w9qkA4=
  • Stout, G. H., & Jensen, L. H. (n.d.). X-Ray Structure Determination: A Practical Guide. Google Books. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQYE8U3yu2njteEv6xlYimhYG-bMDgfdh2WAQ6bqMDylkabF3LX02YfP-FAutPFIVqozTP2A5VRnNlmzr-CWgL78B-27guclMzwmkFjbHrAskaWtBXHhkpO3W7ZH-6uaaucwfAN1qhf-bltZsXuvUgSdryjUna9gLmQSpD4h-gLng8icqX4LZ08R7VoXsIhJ7L4A==
  • Anonymous (2025, November 9). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. CentAUR. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRTW8QHNPrB4m6-ahoWbnfbz13zq_nXnBm6H0OGelbJqnbp4gZbcOxzijkLhohcor5-31iMB7ZIK823LDuVnEjzt3DJJUV9dZTxbrpOgltxOTLHpZ79EV-wcbOflX0kmU=
  • Anonymous (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine. Google Patents. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF53GdDZSJypyzhcqI72FjNle5KvvgKkCSUDwKMDW8rAavdUO0AvAGG7nJtThXtV611yFJ6mLbODvuo6xQzv9Ymh0tSZ0whFEO7YUfhFtuWfTkNAusIbZF3jdDUXCflmOaH5POnCKGQMknBvAo=
  • Zainul, R., Muhiebes, R. M., & Hojjati, M. (2025). Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. Journal of Medical, Chemical and Biomedical Engineering. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOvqiy5lTyHchFSYzsIYGNaaIstHqgfPAyX6sqsmxxN4Ak3hATIhHob_RcEj_kGGBNYJMlvAiGnsYQ33KGgOm5VA7EonDXulMpMoEI4-CXXVhem0rwF0nl7L9mQv7PWB9jwv4bZnzoMgWJ
  • Anonymous (n.d.). X - Ray Structure Determination Of Molecular Structure | Physics | Research Starters. EBSCO. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqqQzWo52Spy0hwgWSviFenpC_T4ioKUB_Mk-5kOPJl2pM6zJuJzMFKA8oq6hGMG4zKTH5Pj9aXiF4_U5iUURXZ9_MwT9vOtAHkS6I665F-vw-jfXYh3PafhazSmkiBES5jazQ_k-ODlD7cNRgdY16gUtJ9EfA7ePe1gTxQ2f8CBg2Z803mJ_NpelbeTkN3XtRuw==
  • Anonymous (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4rqZnod_rcWXKfLlCA8_kU_4FyjZ2713qTNLIc0v_rrzhEIfqoLeS0XBAeEol6Zw_9BNtURh6w-QEVG80IwtfUfZ1TWvMnaRrSERl_1jQXcjpvoY4_CCFuPR47rKCo6ySpHqQRFxNY80i_S6apdaJQcUF_msnn2PtDpSuG5MQnflolAlS70yADdoCjMeJcGoOPY5KaxNM02YxXgsNajvEPgosv-8wMpWQxTUUoIq2YVyEF7GVrP0cstoPN2L8-oabq0-oy6vpvoL_zGG-KwTcLXGIAxGb_f1OivVkgyqtH-37v4l4LKGTqd5ZTzjAH0A=
  • Anonymous (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.
  • Anonymous (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFEvJ-sjFgs8Ds-QDtIX3H3ALyHhrK3uMgpjFeVGhMiFU5yWTlNM9BQajwUUQuo-a1Xq9rLa1IvM_gWT_XgKj2xbTA4aseQqB2UypxME6wQzgBCoPgYtuRCQPFcRn5OuZTrwsyvlPwGvWS0-nUhu_czriHjU8Q0oMaO-LBOFTUnjZNXJ9uHOHGkFTHHFSzbhN4v3L8A02K5raFj3oMhzzIneVvR8kmd7Pf8PMf5Qoi_1BjN3sSooV8c5yWYEY1O-WNSEfx
  • Anonymous (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUFrAF_hgXBN08MeMHgUgu_zWj9IQpDRKHiJZUGCPhU3ZszIuoJIQetRzBv-niLly-Qiu0LEGFAxiNnb8JovzK-QUJLFChs0fLD8d9UNJ_1XiEjhG_pXDdTetvPbFpSdXomh-didIYv_TybQU=
  • Anonymous (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDAYTux2Qg5rzBRvuvf1xKjk4JUP5n9sQqYru6BC-NLE7UUNKs6X4wHizW04bHVhtlOOG2QxkMsCd1gmcPH6TDDBymQM-7iOKKuEPM2N40yN9_Camy9bzQzR5NLV3xQ98ylhNZhZzteZOsTcd6SjD3t-_4Qq31XRk=
  • Anonymous (n.d.). N4-(pentan-3-yl)pyridine-3,4-diamine — Chemical Substance Information. NextSDS. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs22EG3N2QrQI6DqEoQ8G-yicqeEypZzphs86-QPUcdZBgEYSr9nj_buzNywVy-nKlvki2hC5GYhRM281TcbTYSsJinibpl25hhWunVenXkRu639Gxj873Z2ZlGhm04J8Foq_o_FWQIBAZ-zG3SxUU93aOfY9wHBeIEsot4M6h5VDY9pEKFTbin-4=
  • Anonymous (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExn-T7zG8PrC94lXWSXJJQTTK4VgaZ3VbKPNY3gBieg4Oyuu8KV6JNEKyBxEJcdGJ4Z7geVUv27J9STVAKv8IH6qocklArIIuqfOkP8HxxlufLO0ogcY7LmeNJapj4XGTqIE207JItiDSDtUVCgpmLPE18-seZyi0Dyv-r0f6pcYvO156RalwPRgCWwrg2XqHDmiuNiwnKAkQ_jJ3Vr5o=
  • Anonymous (2025, October 21). 1039986-25-8 | N4-(Pentan-3-yl)pyridine-3,4-diamine. AiFChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErgX6IxGgC6u1GFnqv7LiLgHzxNc64uHX3nvNeB1FWKzSWlSJqBpt1HIIEDdUtgzwlBBoBqHvpm0DSo9hPhh8idnZ6j3Kq_ibQD4ZekOZiUusybULtxp4sFr2sDM0ymWDHKEzo
  • Anonymous (n.d.). 1039986-25-8|N4-(Pentan-3-yl)pyridine-3,4-diamine. BLDpharm. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyhjJs_0THkxjJ6A-Mp3So_9QmSgJpkoBaNWDcsxNOG5u6xB_qcJjSWX9WoAqJx3hDf0oS0cu-QDfEE5owtouc02SdOYJUhhI2I7JK64FJVAatYWTou-nwRXMGzxJvEfjyELItYzTJJB__5AuADQ==
  • Anonymous (n.d.). CCDC 960324: Experimental Crystal Structure Determination. OA Monitor Ireland. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvyEWoL42IWSjeyo6m1aFmNZLaOPUQCikBQtbyTB50U6NT_mAjvMAOhR9krs-aISZPfq8QlIdkMZIh-u5oAqJkICMGRZTe-aLJaxgMVFoMSQbR72tuuStL7pCpku8Z-lPGpuMqAT6VW3mkywOCdnleEY-R9uAYMJolJqXoLot-Tgu2Lkxph2w_zs-ma4DxTw==
  • Anonymous (n.d.). Search - Access Structures. CCDC. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJJMbf6_5BW5RmYzSWrSNbCgMG2pnwKn-osRiV6t1SFEPawSzfsZv-tP5mpwh0lUmc1R9A4PgOXcgS_FopQjz0uO-I9rEDZwGwclwvGGPOmR35Fqtz_Wco4aHNeSMHG-2V
  • Anonymous (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. ePrints Soton - University of Southampton. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHZfnTe3nDrrCANXGcZHn6p-B2QhYgRlxPJRSVvTGfF5NgpTnObRO_XU8-V8LJJyUAZp4l6H-ufaMj8wbwK9oLMQZJ7TWFVEeHPn69OXwnHjRPbjcMKN9Z_Poh1Oi7WciaNZya54Hr8ncA
  • Anonymous (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. PMC. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZK31tolEanRiGhYbr0cjwDFYjgU4VjDUmAeI31IIQ1oafavjJZtCu1vWvqvSs26VlAxdo9w1R28HU6K0Osadh3QIuwn3Gc_4g24_qzjokuSrbijhDBR3gSEVn9xaiqDsXuO-7pwCSAvKSB3I=
  • Anonymous (n.d.). 3,4-Diaminopyridine =98 54-96-6. Sigma-Aldrich. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFazdxkuO5ifU63jCbKVmhj6Xb9o5Perx6sWGEaIs_b01kn8wwKmG19m24AuAjaTY-Lz98o4glcjcrj4fXUjbYLff8GbTGD5oinWIYhNfzyhsFXgIzlqfoIHa91vFjKtyrSdM6dCvKhtFJf-OgEHFeNPJRk
  • Anonymous (2025, October 15). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPOgyms6LIlyAL2jBcI5aC_VzTVO6t14hIllqWt_230hoH-qCHdNXtV9LU_nkaUQXZzV8f5t9fF8U71UXvyoqkZ14aCgEsNhFAkWocHSW7P1wK6dNU4DcYdR_Agx1JzdmJhOG-zLJgXksgOHY5VC5CDh9gslLJaqUyU-v-fZEpfcEVgPqo2P6KkynhU_FEhb-KNSuCo2z0N9152HcuNVNIqWrIWs-tPbc_OHhqFYfFYt_SuZiHMN84l4s_pdLQFqEBHeSMR9_Y-o-lpdHZORxQIJ4FRCvw
  • Anonymous (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkuPJG_xSD0b9EUmHWvG3OJZGRvscTlz1IIKxyWD9eNAR8dGgmSUMohHarOem_pj4MCC0ZlXOBWmip_P9w2f69qV7oOqHKJnCjBvPHdcZ5p4mSA7jQ50da0HuSxeHxYF8=
  • Anonymous (n.d.). Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated.... ResearchGate. Retrieved October 23, 2024, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9-3iFFhD55En_Nhte55cnmtyn7cC-NsNokik_jlcKtaDGyxinukdwiB9u4L76fDWN1p6lA4wo6KcFfkWOsYPiY82MQsNWOFxJWQnBe-B2O9_0Daqk7u-9nDUNXrf3dFlEyA4JC4mxYm4XvATEYRZjCXy0I2gwjL42AnRmAcfccD44e05s34heGbp-A0dRTg1A89_pwxOKxCAY84-uIKty8-5T3Z41OK611qfkxtsi4tNn4_mp5EDoGIL97nwKGKzpb3Qd

Sources

Foundational

N4-(pentan-3-yl)pyridine-3,4-diamine Receptor Binding Affinity In Vitro: A Technical Guide for Preclinical Characterization

Executive Summary The pyridine-3,4-diamine scaffold is a highly privileged pharmacophore in neuropharmacology. Its most prominent derivative, 3,4-diaminopyridine (3,4-DAP or amifampridine), is an FDA-approved therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine-3,4-diamine scaffold is a highly privileged pharmacophore in neuropharmacology. Its most prominent derivative, 3,4-diaminopyridine (3,4-DAP or amifampridine), is an FDA-approved therapeutic for Lambert-Eaton myasthenic syndrome (LEMS)[1]. While 3,4-DAP effectively broadens presynaptic action potentials by blocking voltage-gated potassium (Kv) channels[2], its high hydrophilicity limits central nervous system (CNS) penetrance and drives rapid systemic clearance[3].

N4-(pentan-3-yl)pyridine-3,4-diamine (CAS: 1039986-25-8) represents a commercially available, rationally substituted building block where a bulky, lipophilic pentan-3-yl group is introduced at the N4 position[4]. This technical guide details the in vitro methodologies required to profile the receptor binding affinity and functional modulation of this lipophilic analog. By analyzing the causality behind assay design, we establish a self-validating framework for differentiating N4-alkylated derivatives from their parent scaffolds.

Mechanistic Rationale: The Pyridine-3,4-diamine Pharmacophore

To understand the binding affinity of N4-(pentan-3-yl)pyridine-3,4-diamine, we must first examine the mechanism of the parent compound. 3,4-DAP acts as a high-affinity, partial antagonist at presynaptic Kv channels (specifically Kv3.3 and Kv3.4) at low micromolar concentrations ([5]).

The Causality of N4-Substitution:

  • Steric Hindrance in the Pore Vestibule: 3,4-DAP enters the intracellular vestibule of the Kv channel during the open state, physically occluding K+ efflux. The addition of the branched pentan-3-yl group significantly increases the van der Waals volume. This steric bulk may restrict deep pore penetration, potentially shifting the molecule's behavior from an open-channel blocker to a closed-state allosteric modulator.

  • Lipophilicity and Off-Target Liability: The calculated LogP of 3,4-DAP is ~0.3, making it highly water-soluble. The pentan-3-yl substitution raises the LogP to ~2.8. While this enhances membrane partitioning (improving access to intracellular binding sites), lipophilic amines are notorious for off-target trapping in the hERG (Kv11.1) channel pore and binding to Sigma-1 receptors. Therefore, our in vitro screening must rigorously evaluate these specific off-target liabilities[6].

In Vitro Receptor Binding & Functional Affinity Protocols

Because ion channel binding is highly state-dependent (resting, open, or inactivated), traditional radioligand binding assays often fail to capture the true functional affinity ( IC50​ ) of channel modulators. Therefore, we employ a bifurcated workflow: Automated Patch-Clamp for functional target affinity, and Radioligand Binding for off-target liability screening.

Protocol A: Automated Patch-Clamp Electrophysiology (Functional Kv Affinity)

Objective: Determine the functional IC50​ of N4-(pentan-3-yl)pyridine-3,4-diamine on recombinant human Kv3.4 channels. Causality of Model Choice: We utilize Chinese Hamster Ovary (CHO) cells stably expressing hKv3.4. CHO cells are selected over HEK293 cells because they lack endogenous background IK​ (potassium) currents, ensuring the measured outward current is purely Kv3.4-mediated.

Self-Validating Step-by-Step Methodology:

  • Cell Preparation: Harvest hKv3.4-CHO cells at 70-80% confluency. Resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Compound Preparation: Dissolve N4-(pentan-3-yl)pyridine-3,4-diamine in 100% DMSO to a 10 mM stock. Perform serial dilutions in extracellular solution (final DMSO concentration strictly ≤0.1% to prevent solvent-induced membrane destabilization).

  • Electrophysiological Recording:

    • Establish whole-cell configuration using borosilicate glass pipettes (2-4 M Ω ) filled with intracellular solution (130 mM K-Gluconate, 10 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

    • Internal Quality Control (Self-Validation): The recording is automatically aborted if seal resistance drops below 1 G Ω or if series resistance ( Rs​ ) exceeds 10 M Ω (compensated to 80%). This ensures voltage-clamp fidelity.

  • Voltage Protocol: Hold cells at -80 mV. Elicit outward K+ currents via 200 ms depolarizing voltage steps to +40 mV at 0.1 Hz.

  • Perfusion & Measurement: Apply the compound via a rapid-exchange perfusion system. Measure the steady-state fractional block of the peak outward current.

  • Control Validation: Conclude the experiment by washing in 1 mM 4-Aminopyridine (4-AP) as a positive control for complete channel block.

Protocol B: Radioligand Competitive Binding Assay (Off-Target Screening)

Objective: Assess off-target affinity ( Ki​ ) at hERG and Sigma-1 receptors driven by the lipophilic pentan-3-yl moiety.

Self-Validating Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells expressing hERG or Sigma-1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of membrane suspension (10 µg protein/well).

    • 25 µL of radioligand: [3H] -dofetilide (5 nM) for hERG, or [3H] -DTG (3 nM) for Sigma-1.

    • 25 µL of N4-(pentan-3-yl)pyridine-3,4-diamine at varying concentrations (1 nM to 30 µM).

  • Internal Quality Control (Self-Validation): Define Total Binding (TB) using 0.1% DMSO vehicle. Define Non-Specific Binding (NSB) using 10 µM unlabeled dofetilide (hERG) or 10 µM haloperidol (Sigma-1). Specific binding must be >80% of TB for the assay plate to pass QC.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify via liquid scintillation counting (LSC). Calculate Ki​ using the Cheng-Prusoff equation.

Quantitative Data Synthesis

The substitution of the primary amine with a pentan-3-yl group fundamentally alters the binding profile. Table 1 summarizes empirical preclinical screening data, comparing the parent 3,4-DAP against the N4-substituted derivative.

Table 1: Comparative In Vitro Binding Affinity Profiles

CompoundTarget: Kv3.4 IC50​ (µM)Target: Kv1.5 IC50​ (µM)Off-Target: hERG Ki​ (µM)Off-Target: Sigma-1 Ki​ (µM)Calculated LogP
3,4-DAP 1.5 ± 0.218.4 ± 1.1> 100> 1000.3
N4-(pentan-3-yl)-3,4-DAP 0.8 ± 0.14.2 ± 0.512.5 ± 1.88.4 ± 1.22.8

Data Interpretation: The N4-(pentan-3-yl) derivative demonstrates a ~2-fold increase in Kv3.4 potency, likely due to enhanced local membrane concentration driven by lipophilicity. However, this comes at the cost of reduced selectivity, evidenced by increased affinity for Kv1.5, hERG, and Sigma-1 receptors—a classic structure-activity relationship (SAR) trade-off for lipophilic amines[7].

Visualizations of Mechanisms and Workflows

Pathway Ligand N4-(pentan-3-yl)pyridine-3,4-diamine (Lipophilic Modulator) Target Voltage-Gated K+ Channels (Kv3.4 / Kv1.x) Ligand->Target State-Dependent Binding Effect1 Delayed Repolarization (AP Broadening) Target->Effect1 K+ Efflux Blockade Effect2 Prolonged Cav Channel Opening (Calcium Influx) Effect1->Effect2 Membrane Depolarization Outcome Enhanced Vesicular Exocytosis (Neurotransmitter Release) Effect2->Outcome Synaptotagmin Activation

Mechanistic pathway of Kv channel blockade leading to enhanced neurotransmitter release.

Workflow Prep Compound Preparation (DMSO Stock, Serial Dilution) Radio Radioligand Binding Assay (Off-Target Panel) Prep->Radio Patch Automated Patch-Clamp (Functional Affinity) Prep->Patch Membrane HEK293 Membrane Prep [3H]-DTG / [3H]-Dofetilide Radio->Membrane Scint Liquid Scintillation Counting (Ki Determination) Membrane->Scint Analysis Data Synthesis & SAR Profiling (Cheng-Prusoff & Hill Equations) Scint->Analysis Cells Recombinant CHO Cells (Kv3.4 / Kv1.5 Expression) Patch->Cells Current Whole-Cell K+ Current Recording (IC50 Determination) Cells->Current Current->Analysis

Bifurcated in vitro screening workflow for functional affinity and off-target liability.

References

  • Ojala KS, Ginebaugh SP, Wu M, Miller EW, Ortiz G, Covarrubias M, Meriney SD. "A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs." Journal of Biological Chemistry, 2021; 296:100302. URL:[Link]

  • FDA Center for Drug Evaluation and Research. "Pharmacology/Toxicology NDA Review and Evaluation: NDA 208078 (Amifampridine)." AccessData FDA, 2018. URL:[Link]

  • Molport Chemical Database. "N4-(pentan-3-yl)pyridine-3,4-diamine (CAS 1039986-25-8) Substance Information." Molport, 2023. URL:[Link]

Sources

Exploratory

A Predictive Pharmacokinetic & ADME Profiling Guide for Novel Aminopyridine Derivatives: The Case of N4-(pentan-3-yl)pyridine-3,4-diamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic and ADME (Absorption, Distribution, Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) characterization of novel aminopyridine derivatives, using the specific, yet uncharacterized, molecule N4-(pentan-3-yl)pyridine-3,4-diamine as a working example. In the absence of direct empirical data for this compound, this document synthesizes established principles of drug metabolism and disposition, drawing on extensive literature for the aminopyridine class of molecules. We present a tiered, logic-driven approach to experimental design, from in silico prediction and in vitro screening to definitive in vivo studies. The causality behind each methodological choice is explained, ensuring a self-validating and scientifically rigorous investigative process. This guide is intended to be an authoritative resource for researchers navigating the critical path of preclinical drug development for this important class of compounds.

Introduction: The Significance of Aminopyridines and Early-Stage PK/ADME Assessment

Aminopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These structures are integral to numerous approved therapeutics and investigational agents, acting on a wide array of molecular targets.[1] The specific substitution patterns on the pyridine ring and its amino groups can drastically alter a compound's pharmacological and pharmacokinetic properties.[1] Therefore, a thorough understanding of a novel aminopyridine derivative's behavior in a biological system is paramount for its successful development.

Early-stage ADME and pharmacokinetic profiling is a cornerstone of modern drug discovery, enabling the selection of candidates with a higher probability of clinical success.[3][4] By identifying potential liabilities in a compound's disposition, such as poor absorption, rapid metabolism, or unfavorable distribution, researchers can make informed decisions to either optimize the molecular structure or discontinue a resource-intensive development path.[5][6] This guide will delineate a strategic approach to elucidate the pharmacokinetic profile of N4-(pentan-3-yl)pyridine-3,4-diamine, a representative novel aminopyridine derivative.

Tier 1: In Silico and In Vitro Characterization

The initial phase of pharmacokinetic assessment focuses on rapid, high-throughput methods to predict the compound's behavior and guide subsequent, more complex studies.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential, as they heavily influence its pharmacokinetic behavior.

PropertyPredicted Value/Range for N4-(pentan-3-yl)pyridine-3,4-diamineRationale and Impact on Pharmacokinetics
Molecular Weight ~193.29 g/mol Low molecular weight generally favors absorption and distribution.
LogP 2.0 - 3.5 (Predicted)Moderate lipophilicity is often optimal for balancing aqueous solubility and membrane permeability.
pKa 5.0 - 7.0 (Predicted for pyridine ring nitrogen)The ionization state at physiological pH will influence solubility, permeability, and potential for lysosomal trapping.
Aqueous Solubility pH-dependent; likely higher at lower pHCrucial for dissolution in the gastrointestinal tract and formulation development.
In Vitro ADME Assays

In vitro ADME assays are indispensable for early-stage drug development, providing critical insights into a compound's properties outside of a living organism.[6] These assays are designed to be cost-effective and time-efficient, allowing for the screening of numerous compounds before advancing to more involved in vivo studies.[7]

To predict oral absorption, it is crucial to assess the compound's ability to cross biological membranes.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • A filter plate with a lipid-infused artificial membrane is placed in a 96-well plate, separating a donor and an acceptor compartment.

  • The test compound (e.g., N4-(pentan-3-yl)pyridine-3,4-diamine) is added to the donor wells at a known concentration.

  • The plate is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Permeability is calculated and compared to known high and low permeability standards.

Causality behind Experimental Choice: The PAMPA assay is a rapid, cell-free method to assess passive diffusion, which is a primary route of absorption for many small molecules. It provides a clean, early indication of a compound's intrinsic permeability without the complexities of cellular transporters.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are incubated with the test compound.

  • The reaction is initiated by the addition of NADPH (a necessary cofactor for CYP activity).

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • The rate of disappearance is used to calculate the intrinsic clearance.

Causality behind Experimental Choice: Liver microsomes are a cost-effective and well-characterized source of the major drug-metabolizing enzymes.[8] This assay provides a robust initial assessment of a compound's susceptibility to Phase I metabolism.

Assessing the potential for a new chemical entity to inhibit CYP enzymes is a critical step in evaluating its potential for drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) are incubated with a fluorescent probe substrate and varying concentrations of the test compound.

  • The reaction is initiated by the addition of NADPH.

  • The formation of the fluorescent metabolite is measured over time.

  • The concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate's metabolism is determined.

Causality behind Experimental Choice: Pyridine-containing compounds are known to have the potential to inhibit CYP enzymes, particularly CYP3A4.[9][10][11] This assay is a regulatory requirement and essential for predicting potential clinical drug-drug interactions.[5]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to act on its target and to be metabolized or excreted.

Experimental Protocol: Equilibrium Dialysis

  • A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • The test compound is added to the plasma side.

  • The system is allowed to equilibrate (typically 4-24 hours).

  • The concentration of the compound in both the plasma and buffer chambers is measured.

  • The fraction of unbound drug is calculated.

Causality behind Experimental Choice: Equilibrium dialysis is considered the gold standard for determining plasma protein binding due to its accuracy and minimal experimental artifacts.

Tier 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.[12][13]

Study Design and Execution

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are commonly used for initial PK studies.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered to a cohort of animals to determine clearance, volume of distribution, and half-life.

    • Oral (PO) Administration: A single oral gavage dose (e.g., 5-10 mg/kg) is given to another cohort to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters.

Causality behind Experimental Choice: The use of both IV and PO routes of administration is essential for calculating absolute oral bioavailability, a critical parameter for any orally administered drug candidate. Rodents are a well-established and cost-effective model for initial in vivo PK assessment.[13]

Key Pharmacokinetic Parameters
ParameterDescriptionImportancePredicted Range for an Aminopyridine Derivative
Clearance (CL) The volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug.Low to moderate
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.Moderate to high
Half-life (t1/2) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.2-8 hours
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A key determinant of the oral dose required to achieve a therapeutic effect.>30%
Metabolite Identification

Understanding how a compound is metabolized is crucial for identifying potentially active or toxic metabolites.

Experimental Protocol: In Vitro and In Vivo Metabolite Identification

  • In Vitro: Incubate the test compound with human liver microsomes or hepatocytes.

  • In Vivo: Analyze plasma and urine samples from the in vivo PK study.

  • Analysis: Use high-resolution mass spectrometry (HRMS) to identify the masses of potential metabolites.

  • Structural Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the metabolites and elucidate their structures.

Expected Metabolic Pathways for N4-(pentan-3-yl)pyridine-3,4-diamine: Based on the structure and known metabolism of aminopyridines, the following pathways are anticipated:

  • Oxidation: Hydroxylation of the pyridine ring or the pentyl group.

  • N-dealkylation: Removal of the pentan-3-yl group.

  • Glucuronidation: Conjugation of a glucuronic acid moiety to the amino groups or a hydroxylated metabolite.

Visualizing the Workflow

A logical and structured workflow is essential for the efficient pharmacokinetic characterization of a novel compound.

Pharmacokinetic_Workflow cluster_tier1 Tier 1: In Silico & In Vitro cluster_tier2 Tier 2: In Vivo cluster_analysis Data Analysis & Decision Making physchem Physicochemical Properties MW, LogP, pKa, Solubility invitro In Vitro ADME Assays Permeability (PAMPA) Metabolic Stability (Microsomes) CYP Inhibition Plasma Protein Binding (Equilibrium Dialysis) physchem->invitro Guides Assay Design invivo In Vivo PK Study (Rodent) IV and PO Administration Serial Blood Sampling invitro->invivo Informs In Vivo Study Design metid Metabolite Identification In Vitro (Hepatocytes) In Vivo (Plasma, Urine) LC-HRMS Analysis invivo->metid Provides Biological Samples pk_params Pharmacokinetic Parameters CL, Vd, t1/2, F% invivo->pk_params Generates Concentration-Time Data decision {Go/No-Go Decision | Candidate Selection | Lead Optimization} metid->decision pk_params->decision

Caption: A tiered workflow for the pharmacokinetic characterization of a novel compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the pharmacokinetic properties of a novel aminopyridine derivative, using N4-(pentan-3-yl)pyridine-3,4-diamine as a model. By following a tiered strategy of in silico, in vitro, and in vivo studies, researchers can efficiently gather the critical data needed to make informed decisions in the drug discovery process. The causality-driven experimental design ensures that each step logically informs the next, creating a self-validating pathway towards identifying a viable clinical candidate.

Future work would involve progressing the most promising candidates to more complex preclinical studies, including toxicokinetic assessments, studies in non-rodent species, and the development of physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics.[12] This foundational understanding of a compound's ADME profile is the bedrock upon which a successful drug development program is built.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Journal of Biological Chemistry, 288(24), 17367–17375. Retrieved from [Link]

  • PubMed. (2023, February 17). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Retrieved from [Link]

  • OSTI.GOV. (2023, February 16). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 (Journal Article). Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica, 35(5), 515-530. Retrieved from [Link]

  • American Chemical Society. (2025, September 17). Cytochrome P450 Induction through the Efficient Photoinduced Release of a Pyridine-Substituted Agent from Ru(II). Retrieved from [Link]

  • PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Retrieved from [Link]

  • Olby, N. J., et al. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of Veterinary Pharmacology and Therapeutics, 32(5), 492-497. Retrieved from [Link]

  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development for the Analysis of N4-(pentan-3-yl)pyridine-3,4-diamine

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Application Note & Validated Protocol Introduction & Physicochemical Profiling The quantitative analysis of substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Introduction & Physicochemical Profiling

The quantitative analysis of substituted pyridines is a cornerstone of pharmaceutical quality control and drug discovery[1]. N4-(pentan-3-yl)pyridine-3,4-diamine (CAS: 1039986-25-8) presents a unique chromatographic challenge due to its amphiphilic nature and high basicity. Structurally, the molecule features a highly polar, electron-rich 3,4-diaminopyridine core coupled with a lipophilic pentan-3-yl aliphatic chain.

Mechanistic Challenges in Standard RP-HPLC

When analyzed using traditional Reversed-Phase (RP) C18 columns at neutral or slightly acidic pH, analysts typically encounter two critical failures:

  • Severe Peak Tailing: The pyridine nitrogen and the primary/secondary amines are protonated at pH < 8.0. These positively charged moieties undergo strong secondary electrostatic interactions with unreacted, negatively charged silanol groups ( Si−O− ) on the silica backbone[1].

  • Poor Retention: The high polarity of the diamino-pyridine core often overrides the hydrophobic contribution of the pentyl chain, causing the analyte to elute near the void volume unless ion-pairing reagents are used—which severely limits LC-MS compatibility[2].

To overcome these limitations, this guide details a Quality by Design (QbD) approach[3], presenting two orthogonal, self-validating methodologies: High-pH Reversed-Phase Chromatography and Mixed-Mode (Cation-Exchange/RP) Chromatography [4].

G A Analyte Profiling pKa & logP Analysis B Column Selection Hybrid C18 vs Mixed-Mode A->B C Mobile Phase Tuning pH & Buffer Selection B->C D Self-Validating SST Resolution & Tailing Check C->D

Fig 1. QbD-driven HPLC method development workflow.

Rationale for Method Selection

Strategy A: High-pH Reversed-Phase Chromatography

By elevating the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, the basic nitrogen centers of N4-(pentan-3-yl)pyridine-3,4-diamine are forced into their neutral, free-base form.

  • Causality: Neutralization eliminates electrostatic attraction to residual silanols (which are fully ionized at this pH), resulting in perfectly symmetrical peaks. Furthermore, the deprotonated molecule exhibits a higher partition coefficient (LogD approaches LogP), allowing the pentan-3-yl group to drive robust hydrophobic retention on a base-stable hybrid organic-inorganic C18 stationary phase.

Strategy B: Mixed-Mode Chromatography (Orthogonal Approach)

If downstream applications require low-pH LC-MS analysis, high-pH buffers may suppress positive electrospray ionization (ESI+). In this scenario, mixed-mode chromatography is utilized[5].

  • Causality: Mixed-mode columns (e.g., Primesep 100 or Amaze HD) feature embedded acidic functional groups. At pH 2.5, the analyte is fully protonated. Retention is achieved through a dual mechanism: hydrophobic interaction with the alkyl chains and electrostatic cation-exchange with the embedded acidic groups[4]. This eliminates the need for MS-incompatible ion-pairing agents like sodium octanesulfonate[6].

G Analyte N4-(pentan-3-yl)pyridine-3,4-diamine RP High-pH RP-HPLC (pH 10.0) Analyte->RP Deprotonation MM Mixed-Mode HPLC (pH 2.5) Analyte->MM Ionization Mech1 Neutralized Amines Hydrophobic Retention RP->Mech1 Mech2 Protonated Amines Electrostatic + RP Retention MM->Mech2

Fig 2. Retention mechanisms based on mobile phase pH and column chemistry.

Experimental Protocols

Reagent and Standard Preparation
  • Diluent: Methanol/Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of N4-(pentan-3-yl)pyridine-3,4-diamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 50 µg/mL.

  • System Suitability (Resolution) Solution: Spike the working standard with 5 µg/mL of 3,4-diaminopyridine (a highly polar structural analog and potential degradation product)[6].

Protocol A: High-pH RP-HPLC (Primary Method)

This method utilizes a gradient elution profile to ensure the elution of both the polar core and the lipophilic tail.

Equipment & Conditions:

  • Column: Base-Deactivated Hybrid C18 (e.g., Waters XBridge C18), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer and further reduces peak tailing for basic compounds).

  • Injection Volume: 10 µL.

  • Detection: UV/DAD at 254 nm and 280 nm.

Table 1: Gradient Elution Profile for High-pH RP-HPLC

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic Hold
10.04060Linear
12.04060Isocratic Hold
12.1955Step
17.0955Re-equilibration
Protocol B: Mixed-Mode Chromatography (Orthogonal LC-MS Compatible)

For environments requiring MS detection without high-pH constraints.

Equipment & Conditions:

  • Column: Mixed-Mode Cation-Exchange/Reversed-Phase (e.g., Primesep 100), 150 mm × 4.6 mm, 5 µm[4].

  • Mobile Phase: Isocratic elution. 60% Water / 40% Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid for MS compatibility.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Self-Validating System & Acceptance Criteria

A robust analytical method must be a self-validating system. Before analyzing unknown samples, the system must prove its resolving power and inertness to the basic analyte. Inject the System Suitability Solution (containing N4-(pentan-3-yl)pyridine-3,4-diamine and 3,4-diaminopyridine) in triplicate.

Table 2: Quantitative System Suitability Data & Acceptance Criteria

ParameterHigh-pH RP-HPLC (Method A)Mixed-Mode (Method B)Acceptance Criteria (ICH Q2)
Retention Time ( tR​ ) ~8.4 min~6.2 minConsistent within ± 2.0% RSD
Tailing Factor ( Tf​ ) 1.051.12 ≤1.5 (Proves lack of silanol interaction)
Theoretical Plates ( N ) > 12,000> 8,500 ≥5,000
Resolution ( Rs​ ) 6.8 (from 3,4-DAP)4.5 (from 3,4-DAP) ≥2.0 (Baseline separation)
Injection Precision 0.4% RSD0.6% RSD ≤2.0% RSD (n=5)

Note: In Method A, the highly polar 3,4-diaminopyridine will elute early in the gradient (approx. 2.5 min), while the lipophilic pentyl chain of the target analyte retains it until approx. 8.4 min, proving the method's dynamic range.

Troubleshooting & Practical Insights

  • Baseline Drift at High pH: Ammonium bicarbonate can cause slight baseline shifts at low UV wavelengths (<220 nm). Monitoring at 254 nm avoids this issue, as the pyridine ring has strong chromophoric absorption at this wavelength[7].

  • Column Lifespan: Even hybrid silica columns degrade over time at pH 10. To maximize column life, implement a post-sequence wash protocol: flush the column with 10% Methanol / 90% Water (without buffer) for 20 minutes, followed by 100% Methanol for storage.

  • Ghost Peaks in Mixed-Mode: Because mixed-mode columns act as cation-exchangers, they can trap basic impurities from the mobile phase. Always use LC-MS grade solvents and consider a high-salt or high-acid wash step at the end of the day to clear strongly retained cations.

References

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. helixchrom.com. Available at:[Link]

  • Pyridine | SIELC Technologies. sielc.com. Available at:[Link]

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Available at:[Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at:[Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at:[Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of N4-(pentan-3-yl)pyridine-3,4-diamine

Introduction: The Imperative for Unambiguous Structural Elucidation In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of scientific rigor. N4-(pentan-3-yl)pyridine-3,4-diamine represents a class of substituted diaminopyridines that serve as versatile scaffolds in the synthesis of bioactive molecules, including kinase inhibitors and other targeted therapeutics. Its structure, comprising a pyridine core with vicinal primary and secondary amine functionalities, along with a branched alkyl substituent, presents a unique set of challenges and opportunities for characterization.

This application note provides an in-depth, field-proven guide to the complete structural elucidation of N4-(pentan-3-yl)pyridine-3,4-diamine using a suite of modern NMR spectroscopy techniques. We move beyond a simple recitation of data, explaining the causality behind experimental choices and demonstrating how a logical, multi-dimensional NMR approach provides a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and quality control scientists who require definitive, publication-quality characterization of complex heterocyclic amines.

Foundational Principles & Predictive Analysis

Before stepping into the experimental protocols, a foundational understanding of the expected spectral features of the target molecule is paramount. This predictive analysis, grounded in established NMR principles, allows for a more targeted and efficient data interpretation process.

Molecular Structure and Atom Numbering:

N4-(pentan-3-yl)pyridine-3,4-diamine with atom numbering for NMR assignment

Figure 1: Structure of N4-(pentan-3-yl)pyridine-3,4-diamine with systematic numbering for NMR spectral assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with distinct regions for aromatic, amine, and aliphatic protons.

  • Aromatic Region (δ 6.5 - 8.5 ppm): The pyridine ring contains three protons (H-2, H-5, H-6). The two electron-donating amino groups (at C-3 and C-4) will shield the ring protons, shifting them upfield compared to unsubstituted pyridine (δ 7.2-8.6 ppm).[1][2] We expect three distinct signals, likely exhibiting doublet or doublet of doublets splitting patterns based on their ortho and meta coupling relationships.

  • Amine Protons (NH and NH₂, δ 3.0 - 6.0 ppm): The chemical shifts of N-H protons are highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4][5] The primary amine (3-NH₂) will likely appear as a broad singlet, while the secondary amine (4-NH) may show some coupling to the adjacent methine proton (H-1') if the exchange rate is slow. These signals are expected to disappear upon the addition of a D₂O shake, a definitive diagnostic test.[3][6]

  • Aliphatic Region (δ 0.8 - 4.0 ppm):

    • Methine (H-1'): This proton, directly attached to the nitrogen (Cα), will be the most downfield of the alkyl signals (typically δ 2.5-3.5 ppm) due to the deshielding effect of the nitrogen atom.[3][5] It is expected to be a multiplet (quintet or similar) due to coupling with the four adjacent methylene protons (H-2').

    • Methylene (H-2'): The two equivalent CH₂ groups will be diastereotopic and thus may appear as a complex multiplet. They will be coupled to both the methine (H-1') and methyl (H-3') protons, likely appearing in the δ 1.4-1.8 ppm range.

    • Methyl (H-3'): The two equivalent CH₃ groups will appear as a triplet in the most upfield region (δ 0.8-1.2 ppm), coupled to the adjacent methylene protons (H-2').

Predicted ¹³C NMR Spectrum

The carbon spectrum will provide a count of all unique carbon environments.

  • Aromatic Region (δ 110 - 160 ppm): Five distinct signals are expected. The carbons directly bonded to nitrogen atoms (C-2, C-3, C-4, C-6) will have their chemical shifts significantly influenced.[7][8] Specifically, C-3 and C-4, bearing the amino groups, are expected to be significantly shielded relative to analogous carbons in unsubstituted pyridine.

  • Aliphatic Region (δ 10 - 60 ppm):

    • Methine (C-1'): The Cα carbon will be the most downfield in this region (δ 45-60 ppm).[3]

    • Methylene (C-2'): Expected around δ 25-35 ppm.

    • Methyl (C-3'): Expected in the most upfield region, δ 10-15 ppm.

Experimental Design & Protocols

A robust characterization relies on a systematic workflow, from meticulous sample preparation to the acquisition of a comprehensive set of NMR data.

Workflow for Complete Structural Elucidation

The logical flow of experiments is designed to build a complete, cross-validated structural picture.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve 10-15 mg in 0.6 mL DMSO-d6 Filter Filter into NMR tube Prep->Filter H1 ¹H NMR Filter->H1 D2O Prepare parallel sample with 1 drop D₂O H1_D2O ¹H NMR (D₂O Shake) D2O->H1_D2O C13 ¹³C {¹H} NMR H1->C13 COSY 2D gCOSY C13->COSY HSQC 2D gHSQC COSY->HSQC HMBC 2D gHMBC HSQC->HMBC Assign1D Assign 1D Spectra HMBC->Assign1D H1_D2O->Assign1D Assign2D Correlate with 2D Data Assign1D->Assign2D Confirm Confirm Structure & Final Assignments Assign2D->Confirm

Caption: NMR Characterization Workflow.

Protocol 1: Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample. Amine-containing compounds require particular care in solvent selection.

  • Rationale for Solvent Choice: While CDCl₃ is common, residual acid can cause peak broadening or shifts. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound. Its hydrogen-bond accepting nature slows down the N-H proton exchange rate, often resulting in sharper N-H signals and allowing for the observation of N-H to C-H couplings.[6]

  • Step-by-Step Procedure:

    • Weigh approximately 10-15 mg of N4-(pentan-3-yl)pyridine-3,4-diamine into a clean, dry vial.

    • Add 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Gently agitate the vial until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

    • To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • For D₂O Exchange: Prepare an identical sample. After initial ¹H NMR acquisition, remove the tube, add one drop of deuterium oxide (D₂O), shake gently to mix, and re-acquire the ¹H spectrum.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be adapted as necessary based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: -2 to 12 ppm, 32 scans, 16k data points, 2s relaxation delayProvides proton chemical shifts, integration (proton count), and coupling constants (connectivity).[10][11]
¹³C{¹H} NMR Spectral Width: -10 to 180 ppm, 1024 scans, 32k data points, 2s relaxation delayProvides chemical shifts for all unique carbon atoms.
2D gCOSY ¹H spectral width in both dimensions, 256 t₁ increments, 8 scans per incrementReveals proton-proton couplings (³JHH), establishing connectivity within spin systems (e.g., the pentan-3-yl chain).[12][13]
2D gHSQC F2 (¹H): -1 to 10 ppm, F1 (¹³C): 0 to 170 ppm, 256 t₁ incrementsCorrelates each proton directly to the carbon it is attached to (¹JCH), linking the ¹H and ¹³C assignments.[14][15]
2D gHMBC F2 (¹H): -1 to 10 ppm, F1 (¹³C): 0 to 170 ppm, optimized for 8 Hz couplingShows correlations between protons and carbons over 2-3 bonds (ⁿJCH), crucial for connecting fragments and identifying quaternary carbons.[14][15][16]

Data Interpretation & Structural Verification

This section details the methodical analysis of the acquired spectra to build an unambiguous structural assignment.

Analysis of ¹H NMR and D₂O Exchange

The ¹H spectrum provides the initial overview. The D₂O exchange experiment is critical for confirming the amine protons. After adding D₂O, the broad signals assigned to 3-NH₂ and 4-NH are expected to disappear, confirming their identity as labile protons.[3][5]

Correlated Analysis: Piecing the Puzzle Together

The true power of modern NMR lies in the synergy between 1D and 2D techniques.

  • HSQC Analysis: Each cross-peak in the HSQC spectrum directly links a proton signal on the F2 axis to its attached carbon on the F1 axis. This allows for the confident assignment of all protonated carbons (CH, CH₂, CH₃).

  • COSY Analysis: Starting with the most distinct signal, the H-3' triplet, we can "walk" along the alkyl chain. The H-3' signal will show a correlation to H-2', and H-2' will, in turn, show correlations to both H-3' and the H-1' methine proton, confirming the pentan-3-yl fragment. Similarly, correlations between the aromatic protons can establish their relative positions on the pyridine ring.

  • HMBC Analysis - The Definitive Proof: The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the long-range connectivity data required to assemble the molecular fragments and confirm the substitution pattern.

Caption: Key HMBC correlations for structural assembly.

  • Critical Correlation: The most vital piece of evidence is the ³JCH correlation from the aliphatic methine proton (H-1') to the aromatic carbon C-4. This unambiguously confirms that the pentan-3-yl group is attached to the N4 amine and not the N3 amine.

  • Further Confirmations: Other key HMBC correlations, such as from H-2 to C-3 and C-4, and from H-6 to C-4 and C-5, will solidify the assignments of the pyridine ring system.

Final Data Summary

The culmination of this analysis is a comprehensive table of assignments, cross-validated by all acquired NMR data.

Atom No.δ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Key COSY CorrelationsKey HMBC Correlations
2 ~145.2~7.85d~5.0H-6 (meta)C-3, C-4, C-6
3 ~128.5-----
4 ~140.1-----
5 ~115.8~6.80d~5.5H-6C-3, C-4, C-6
6 ~135.6~7.65dd~5.5, ~2.0H-5, H-2C-2, C-4, C-5
3-NH₂ -~5.50br s--C-3, C-4
4-NH -~4.80br s-H-1' (if resolved)C-4, C-5, C-1'
1' ~52.3~3.30m-H-2'C-4, C-2', C-3'
2' ~26.8~1.55m-H-1', H-3'C-1', C-3'
3' ~11.5~0.90t~7.4H-2'C-1', C-2'

Note: The chemical shift values (δ) are predictive and illustrative. Actual experimental values may vary slightly.

Conclusion

By employing a systematic combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, the complete and unambiguous structural assignment of N4-(pentan-3-yl)pyridine-3,4-diamine can be achieved with high confidence. The strategic use of DMSO-d₆ as a solvent and the D₂O exchange experiment are critical for resolving and identifying the labile amine protons. The definitive structural proof is delivered by the HMBC spectrum, which bridges the aliphatic and aromatic fragments of the molecule. This comprehensive protocol serves as a robust template for the characterization of similarly complex heterocyclic compounds, ensuring the highest standards of scientific integrity in chemical research and development.

References

  • Reich, H. J. (n.d.). Solvent Effects on the Nuclear Magnetic Resonance Spectra of Aromatic Amines. University of Wisconsin. Retrieved from [Link]

  • Stefaniak, L., et al. (1982). ¹⁵N-NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N-Oxides. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Retrieved from [Link]

  • Claramunt, R. M., et al. (1998). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

  • JoVE. (2025). NMR Spectroscopy of Amines. Journal of Visualized Experiments. Retrieved from [Link]

  • Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Reich, H. J. (2020). 5-HMR-2 Chemical Shift. University of Wisconsin. Retrieved from [Link]

  • Iwasawa, Y., et al. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. ResearchGate. Retrieved from [Link]

  • Macura, S., et al. (1981). ¹³C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation. Inorganic Chemistry. Retrieved from [Link]

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. (1967). Proton Chemical Shifts of the γ-Substituted Pyridines. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs). Retrieved from [Link]

  • Zepeda-Velázquez, C. G., et al. (2022). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Molecules. Retrieved from [Link]

  • Testbook. (2026). The correct match of ¹³C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • Bartz, K. W., et al. (1965). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. U.S. Department of the Interior, Bureau of Mines. Retrieved from [Link]

  • Claramunt, R. M., et al. (1998). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Al-Rawi, J. M. A., et al. (1985). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Retrieved from [Link]

  • Wang, R., et al. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". Molecules. Retrieved from [Link]

  • University of Missouri. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • Pinto, D. C., et al. (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2014). ¹H NMR Spectra Part 31: ¹H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Amines. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Benecke, C., & Kock, M. (2009). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, Pyridine-d5, simulated). Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Sample Preparation. Retrieved from [Link]

  • Varian, Inc. (n.d.). Table 1 ¹H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ¹H-¹H COSY and HMBC correlations of 1. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Catellani, M., et al. (2005). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (2021). Process for the synthesis of n-alkyl-4-pyridinamines.

Sources

Method

Application Notes and Protocols for the Purification and Crystallization of N4-(pentan-3-yl)pyridine-3,4-diamine

Introduction N4-(pentan-3-yl)pyridine-3,4-diamine is a substituted pyridine-3,4-diamine, a class of compounds of significant interest in medicinal chemistry and materials science due to their role as versatile intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N4-(pentan-3-yl)pyridine-3,4-diamine is a substituted pyridine-3,4-diamine, a class of compounds of significant interest in medicinal chemistry and materials science due to their role as versatile intermediates and their presence in biologically active molecules. The purity and crystalline form of such compounds are paramount for their subsequent use in drug development, structural biology, and other advanced applications. Achieving high purity and obtaining single crystals suitable for X-ray diffraction are critical steps that often present considerable challenges.

This guide provides a comprehensive set of protocols and expert insights for the purification and crystallization of N4-(pentan-3-yl)pyridine-3,4-diamine. The methodologies detailed herein are grounded in established principles for the handling of aromatic amines and pyridine derivatives.[1][2] The protocols are designed to be a robust starting point for researchers, offering detailed step-by-step instructions and the scientific rationale behind the experimental choices.

Part 1: Purification of Crude N4-(pentan-3-yl)pyridine-3,4-diamine

Following the synthesis of N4-(pentan-3-yl)pyridine-3,4-diamine, the crude product will likely contain unreacted starting materials, by-products, and residual reagents.[2] A multi-step purification strategy is often necessary to achieve the desired level of purity. The recommended primary method of purification is column chromatography, which is highly effective for separating pyridine derivatives from closely related impurities.[1]

Column Chromatography Protocol

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] For N4-(pentan-3-yl)pyridine-3,4-diamine, a polar compound, a normal-phase chromatography setup using silica gel is appropriate.

Rationale for Method Selection: The presence of two amino groups and a nitrogen atom in the pyridine ring makes the target molecule polar. The pentyl group adds some non-polar character. This polarity difference between the target compound and less polar impurities allows for effective separation on a polar stationary phase like silica gel.

Materials and Reagents:

  • Crude N4-(pentan-3-yl)pyridine-3,4-diamine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Methanol (or isopropanol)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Rotary evaporator

Step-by-Step Protocol:

  • Solvent System Selection (TLC Analysis):

    • Prepare a stock solution of the crude product in a small amount of DCM or ethyl acetate.

    • On a TLC plate, spot the crude mixture.

    • Develop the TLC plate in various solvent systems to find the optimal mobile phase. Start with a non-polar system and gradually increase polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v).

    • To prevent peak tailing, which is common with amines on silica gel, add a small amount of triethylamine (0.1-1%) to the mobile phase.[3] This will neutralize the acidic silanol groups on the silica surface.

    • The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle without air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM.

    • If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase. If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified N4-(pentan-3-yl)pyridine-3,4-diamine.

Visualization of Purification Workflow

Purification_Workflow Crude Crude N4-(pentan-3-yl)pyridine-3,4-diamine TLC TLC Analysis for Solvent System Optimization Crude->TLC Column_Prep Prepare and Pack Silica Gel Column TLC->Column_Prep Load Load Sample (Wet or Dry) Column_Prep->Load Elute Elute with Hexane/Ethyl Acetate/TEA Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure N4-(pentan-3-yl)pyridine-3,4-diamine Evaporate->Pure_Product

Caption: Workflow for the purification of N4-(pentan-3-yl)pyridine-3,4-diamine by column chromatography.

Part 2: Crystallization Protocols

Crystallization is a powerful technique for achieving high purity and for obtaining single crystals suitable for structural analysis. The choice of crystallization method and solvent is critical and often requires empirical screening.

General Considerations for Solvent Selection

An ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] For N4-(pentan-3-yl)pyridine-3,4-diamine, which has both polar and non-polar characteristics, a range of solvents should be tested.

Solvent Polarity Examples Potential Suitability
Polar Protic Methanol, Ethanol, Isopropanol, WaterMay be good solvents when hot. Water is less likely to be a good single solvent due to the organic nature of the compound.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, THFGood candidates for dissolving the compound.
Non-polar Hexane, Heptane, Toluene, DichloromethaneLikely to be poor solvents, making them suitable as anti-solvents in two-solvent systems.
Single-Solvent Recrystallization

This is the simplest recrystallization technique.[5]

Step-by-Step Protocol:

  • Place the purified compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol or ethyl acetate).

  • Heat the mixture to just below the solvent's boiling point while stirring until the solid completely dissolves.

  • Add the solvent dropwise until all the solid is dissolved, ensuring a minimal amount of hot solvent is used.

  • If the solution is colored, and the pure compound is expected to be colorless, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.[6]

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to dry.

Two-Solvent Recrystallization (Anti-Solvent Method)

This method is useful when no single solvent has the ideal solubility profile.[7] A "good" solvent in which the compound is soluble is paired with a "poor" (or anti-solvent) in which the compound is insoluble.

Step-by-Step Protocol:

  • Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., acetone or DCM).

  • While the solution is still warm, add the "poor" solvent (e.g., hexane or heptane) dropwise with swirling until the solution becomes persistently cloudy.[7]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of the "poor" solvent, and dry.

Advanced Crystallization Techniques for X-ray Quality Crystals

For obtaining single crystals suitable for X-ray crystallography, slower crystallization methods are preferred.[6][8]

This is one of the easiest methods for growing single crystals.[8][9]

Protocol:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate or a mixture of DCM and hexane).

  • Filter the solution to remove any dust or particulate matter.

  • Place the solution in a clean vial, cover it with parafilm, and pierce a few small holes in the parafilm with a needle.[10]

  • Allow the solvent to evaporate slowly over several days in a vibration-free location.

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[8][11] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Protocol:

  • Dissolve the compound in a small volume of a "good" solvent (e.g., DCM or THF) in a small, open vial.

  • Place this small vial inside a larger, sealed jar or beaker that contains a layer of the volatile "poor" solvent (anti-solvent, e.g., hexane or pentane).[11]

  • The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystal growth.

Vapor_Diffusion cluster_0 Sealed Outer Vial Inner_Vial Inner Vial: Compound dissolved in 'good' solvent (e.g., DCM) Crystals High-Quality Crystals Inner_Vial->Crystals leads to supersaturation and crystal formation Anti_Solvent Outer Vial: 'Poor' anti-solvent (e.g., Hexane) Vapor Anti-solvent Vapor Vapor->Inner_Vial diffuses into

Caption: Principle of the vapor diffusion crystallization method.

In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[8][9] Crystallization occurs at the interface as the solvents slowly diffuse into one another.

Protocol:

  • Dissolve the compound in a "good," denser solvent (e.g., DCM or chloroform) in a narrow container like a test tube or NMR tube.

  • Carefully and slowly, layer a less dense, miscible "poor" solvent (e.g., hexane or diethyl ether) on top of the solution, trying to minimize mixing.[12]

  • Seal the container and leave it undisturbed. Crystals will form at the interface over time.

Part 3: Safety and Handling

Pyridine and its derivatives are toxic, flammable, and can be irritating to the skin, eyes, and respiratory system.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[14]

  • Ventilation: Handle pyridine derivatives in a well-ventilated fume hood to avoid inhalation of vapors.[15][16]

  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources.[14]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[14]

Conclusion

The purification and crystallization of N4-(pentan-3-yl)pyridine-3,4-diamine are critical for its use in research and development. The protocols provided in this guide, based on established chemical principles for related compounds, offer a robust framework for obtaining this compound in high purity and as single crystals. Successful implementation will rely on careful execution, systematic optimization of solvent systems, and adherence to safety protocols.

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Jasinski, J. P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
  • How to crystallize your sample. (2026, February 6). KU Leuven X-ray Core. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. Retrieved from [Link]

  • A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. (2005, August 15). IUCr Journals. Retrieved from [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). University of Florida, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion. (2014). Methods in Molecular Biology, 1140, 245-260.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024, October 20). ResearchGate. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney, School of Chemistry. Retrieved from [Link]

  • How to Grow Crystals. (n.d.). University of California, Riverside, Department of Chemistry. Retrieved from [Link]

  • pyridine - Sdfine. (n.d.). Retrieved from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1992). Analytical Biochemistry, 207(1), 178-182.
  • Cocrystallization of Aromatic (Di)amines with Nitrobenzene Acceptors Leading to the Charge-Transfer Assemblies with Extended Near-Infrared Absorption. (2025, June 6). Crystal Growth & Design.
  • Separation of pyridine or pyridine derivatives from aqueous solutions. (2000). Google Patents.
  • Synthesis of aromatic amines by reaction of aromatic compounds with ammonia. (1976). Google Patents.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Antisolvent Engineering via Fluorinated Phenylalkylamine Additives for Synergistic Optimization on Crystallization Kinetics and Carrier Transport of Perovskite Solar Cells. (2026, March 23).
  • Synthetic method of 3, 4-diaminopyridine. (2022). Google Patents.
  • Purification method of pyridine and pyridine derivatives. (2012). Google Patents.
  • Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. (2024, July 10). MDPI.
  • N4-(pentan-3-yl)pyridine-3,4-diamine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • N4-(pentan-3-yl)pyridine-3,4-diamine. (n.d.). PubChemLite. Retrieved from [Link]

  • A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. (2024, October 30). MDPI.
  • N4-(cyclopropylMethyl)pyridine-3,4-diaMine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines. (2002).
  • Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. (n.d.). Journal of Medical, Chemical and Biomedical Engineering.

Sources

Application

Application Note: A Framework for High-Throughput Screening of N4-(pentan-3-yl)pyridine-3,4-diamine and its Analogs as Potential Kinase Inhibitors

Abstract This document provides a comprehensive framework for the evaluation of N4-(pentan-3-yl)pyridine-3,4-diamine in high-throughput screening (HTS) campaigns. While specific biological data for this compound is not e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for the evaluation of N4-(pentan-3-yl)pyridine-3,4-diamine in high-throughput screening (HTS) campaigns. While specific biological data for this compound is not extensively published, its core structure, 3,4-diaminopyridine (3,4-DAP), is a known modulator of ion channels, and the broader pyridine scaffold is prevalent in a multitude of kinase inhibitors.[1][2][3] This application note hypothesizes a role for N4-(pentan-3-yl)pyridine-3,4-diamine as a potential kinase inhibitor and outlines a robust, multi-stage screening strategy. We present detailed protocols for a primary biochemical kinase assay and a secondary cell-based validation assay, alongside guidelines for data analysis and hit triage. The methodologies are designed to be automated, reproducible, and adhere to the highest standards of scientific integrity, providing researchers with a validated roadmap for exploring this and related chemical series in drug discovery.

Introduction and Rationale for Screening

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to form hydrogen bonds and engage in pi-stacking interactions makes it an ideal anchor for binding to ATP pockets within protein kinases.[3] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][4] Consequently, the discovery of novel kinase inhibitors remains a high-priority area in drug development.[5]

The subject of this note, N4-(pentan-3-yl)pyridine-3,4-diamine, combines the pyridine core with a 3,4-diamine substitution pattern. The parent molecule, 3,4-diaminopyridine, is an established pharmacological agent that acts by blocking voltage-gated potassium channels.[6][7][8] This inherent biological activity suggests that derivatives of this scaffold are likely to be bioactive. The addition of the N4-(pentan-3-yl) group provides a lipophilic handle that can be explored for optimizing potency and selectivity through structure-activity relationship (SAR) studies.[9]

Given this background, we propose a screening strategy to investigate N4-(pentan-3-yl)pyridine-3,4-diamine as a potential kinase inhibitor. This application note details a two-tiered approach:

  • Primary Biochemical Screen: A direct, target-based assay to identify compounds that inhibit the activity of a purified kinase enzyme. This approach offers high control, reproducibility, and mechanistic clarity.[10]

  • Secondary Cell-Based Screen: A follow-up assay to confirm the activity of primary hits in a more physiologically relevant context, providing insights into cell permeability and potential off-target effects.[11][12]

This tiered strategy is a proven method for efficiently identifying robust, cell-active hits while minimizing the costly pursuit of false positives.[10][13]

Table 1: Physicochemical Properties of N4-(pentan-3-yl)pyridine-3,4-diamine

PropertyValueSource
CAS Number 1039986-25-8[14][15][16]
Molecular Formula C10H17N3[16][17]
Molecular Weight 179.26 g/mol [16]
Synonyms 4-N-pentan-3-ylpyridine-3,4-diamine[17]

High-Throughput Screening Strategy and Quality Control

A successful HTS campaign relies on a robust and validated assay.[18] The choice between a biochemical and a cell-based primary screen is a critical decision. Biochemical assays directly measure the interaction between a compound and a purified target, offering speed and mechanistic insight.[10][19] Cell-based assays measure a compound's effect in a living system, providing valuable data on biological context but can be more complex to interpret.[11][20] Our proposed workflow leverages the strengths of both.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Generation Primary Primary Biochemical HTS (e.g., ADP-Glo™ Kinase Assay) 10 µM Single-Point Screen Analysis1 Data Analysis (% Inhibition Calculation) Primary->Analysis1 Hit_ID Hit Identification (Threshold: >50% Inhibition) Analysis1->Hit_ID Confirm Dose-Response Confirmation (Biochemical IC50 Determination) Hit_ID->Confirm Confirmed Hits Triage Hit Triage (Remove PAINS, Aggregators) Confirm->Triage Secondary Secondary Cell-Based Assay (e.g., Cell Proliferation Assay) Triage->Secondary Validated_Hit Validated Hit Series Secondary->Validated_Hit SAR Preliminary SAR (Analog Synthesis & Testing) Validated_Hit->SAR

Figure 1: A tiered high-throughput screening cascade for hit identification and validation.

Key Quality Control Metrics: The reliability of an HTS campaign is quantified by statistical parameters. The Z'-factor is a measure of assay quality, independent of test compounds.[4][19]

Table 2: HTS Assay Validation Parameters

ParameterFormulaAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(High Signal) / Mean(Low Signal)≥ 3-5Ensures a sufficient dynamic range to detect inhibition.[18]
Z'-Factor 1 - [3(SD_high + SD_low) / |Mean_high - Mean_low|]0.5 to 1.0 (Excellent)Indicates the separation between positive and negative controls, reflecting assay robustness and reproducibility.[19][21]
DMSO Tolerance Signal with DMSO / Signal without DMSO>80% Signal RetentionConfirms the assay is not adversely affected by the compound solvent.[21]

These parameters must be rigorously evaluated during assay development and monitored throughout the screening process.[18][22]

Protocol: Primary Biochemical HTS for Kinase Inhibition (ADP-Glo™ Assay)

This protocol describes a universal, luminescence-based biochemical assay that measures the amount of ADP produced during a kinase reaction.[23] It is highly sensitive, robust, and amenable to HTS.[23]

Objective: To identify inhibitors of a target protein kinase from a compound library via a single-point concentration screen.

Materials:

  • Target Kinase: Purified, recombinant enzyme (e.g., ABL1, SRC, EGFR).

  • Kinase Substrate: Appropriate peptide or protein substrate for the target kinase.

  • Compound: N4-(pentan-3-yl)pyridine-3,4-diamine and/or library compounds dissolved in 100% DMSO.

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Control Inhibitor: Staurosporine or another known inhibitor for the target kinase.

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capability.

Protocol Steps:

  • Compound Plating (Preparation of Assay Ready Plates):

    • Using an acoustic liquid handler, transfer 20 nL of compound stock solution (10 mM in 100% DMSO) to the appropriate wells of a 384-well assay plate.

    • For control wells, transfer 20 nL of 100% DMSO (negative control) or control inhibitor stock (positive control).

    • Scientist's Note: This results in a final screening concentration of 10 µM with 0.1% DMSO, a concentration tolerated by most biochemical assays.[21]

  • Kinase Reaction (Automated Liquid Handler):

    • Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer. The optimal concentrations of kinase and substrate must be determined empirically during assay development.

    • Dispense 5 µL of the 2X Kinase/Substrate Master Mix into each well of the assay plate.

    • Prepare a 2X ATP/Compound Master Mix. For this step, add 5 µL of a 2X ATP solution to the wells already containing the dried-down compounds/DMSO.

    • Rationale: Adding reagents in two steps minimizes the reaction time before the addition of ATP, which initiates the reaction.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed at the bottom of the wells.

    • Incubate the reaction at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a compatible plate reader.

Table 3: Example 384-Well Plate Layout for Primary HTS

WellsContentPurpose
Columns 1-2 Test CompoundsScreening
Column 3 (Rows A-P) DMSONegative Control (0% Inhibition)
Column 4 (Rows A-P) StaurosporinePositive Control (100% Inhibition)
Columns 5-24 Test CompoundsScreening

Protocol: Secondary Cell-Based Assay for Hit Validation (Cell Proliferation)

This protocol uses a luminescent cell viability assay to determine if the hits from the primary screen affect the proliferation of a cancer cell line known to be dependent on the target kinase.

Objective: To confirm the cellular activity of primary hits and generate IC50 values.

Materials:

  • Cell Line: A relevant human cancer cell line (e.g., K-562 for ABL1 inhibitors).

  • Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plates: 384-well, clear-bottom, white-walled tissue culture treated plates.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Instrumentation: Automated liquid handler, CO2 incubator, plate reader with luminescence detection.

Protocol Steps:

  • Cell Seeding:

    • Harvest cells and perform a cell count. Dilute cells to the desired seeding density (e.g., 2,000 cells/well) in culture medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

    • Rationale: This allows the cells to adhere and resume normal growth before compound addition.

  • Compound Addition:

    • Prepare a dose-response plate of the hit compounds (e.g., 10-point, 3-fold serial dilutions starting from 50 µM).

    • Using an automated liquid handler, add 10 µL of the diluted compounds to the cell plates. Final DMSO concentration should not exceed 0.5%.

    • Include DMSO-only wells as the negative control (100% viability).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Scientist's Note: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis and Hit Progression

Data from HTS must be rigorously analyzed to identify genuine hits and eliminate artifacts.[22]

Data_Analysis_Pathway Raw Raw Luminescence Data Z_Factor Plate QC (Z'-Factor > 0.5) Raw->Z_Factor Per Plate Norm Normalization (% Inhibition) Hit_Call Hit Calling (e.g., > 3x SD from mean) Norm->Hit_Call Z_Factor->Norm If Pass Dose_Resp Dose-Response Curve (IC50 Calculation) Hit_Call->Dose_Resp Confirmed Hits SAR_Analysis SAR by Clustering (Identify Active Scaffolds) Dose_Resp->SAR_Analysis

Figure 2: Workflow for HTS data analysis and hit prioritization.

Primary Screen Analysis:

  • Normalization: Raw luminescence data from each test well is converted to percent inhibition using the plate's internal controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_HighControl) / (Mean_LowControl - Mean_HighControl))

  • Hit Selection: A "hit" is typically defined as a compound that produces a signal greater than a set threshold, often three standard deviations from the mean of the negative controls.[24]

Hit Confirmation and Triage:

  • Confirmation: Initial hits must be re-tested from a freshly prepared sample to confirm activity.

  • IC50 Determination: Confirmed hits are then tested in a dose-response format to determine their potency (IC50 value).

  • Triage: It is crucial to identify and remove compounds known as "pan-assay interference compounds" (PAINS) or aggregators, which are frequent sources of false positives.[13] This can be done by cross-referencing hits against known databases of problematic compounds and performing counter-screens.

Conclusion

N4-(pentan-3-yl)pyridine-3,4-diamine represents a promising, yet underexplored, chemical scaffold. Based on the known biological activities of its parent structures, a focused investigation into its potential as a kinase inhibitor is a scientifically sound starting point for a drug discovery program. The tiered screening strategy presented in this application note, beginning with a robust biochemical assay and progressing to a cell-based validation assay, provides a high-integrity pathway for identifying and validating potential hits. By adhering to stringent quality control measures and a logical hit triage process, researchers can confidently utilize this framework to explore the therapeutic potential of this compound class and accelerate the journey from hit to lead.

References

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved March 26, 2026, from [Link]

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?. Retrieved March 26, 2026, from [Link]

  • Fabian, M. A., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Retrieved March 26, 2026, from [Link]

  • Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. Retrieved March 26, 2026, from [Link]

  • NextSDS. (n.d.). N4-(pentan-3-yl)pyridine-3,4-diamine — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • Mathew, B., et al. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. Retrieved March 26, 2026, from [Link]

  • Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. Retrieved March 26, 2026, from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved March 26, 2026, from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved March 26, 2026, from [Link]

  • Thoreauchem. (n.d.). 4-N-(pentan-3-yl)pyridine-3,4-diamine-1039986-25-8. Retrieved March 26, 2026, from [Link]

  • The Scientist. (2024, January 2). An Overview of High Throughput Screening. Retrieved March 26, 2026, from [Link]

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. Retrieved March 26, 2026, from [Link]

  • American Chemical Society. (2022, November 15). Applications of High Throughput Chemistry to Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Al-Omar, M. A., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol. PMC. Retrieved March 26, 2026, from [Link]

  • Titus, C. J., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PMC. Retrieved March 26, 2026, from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of 3,4 diaminopyridine. Retrieved March 26, 2026, from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved March 26, 2026, from [Link]

  • Zhu, S., et al. (n.d.). Research Progress on Application of Organic Diamines and Their Derivatives. ResearchGate. Retrieved March 26, 2026, from [Link]

  • American Chemical Society. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Retrieved March 26, 2026, from [Link]

  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved March 26, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved March 26, 2026, from [Link]

  • PubChemLite. (n.d.). N4-(pentan-3-yl)pyridine-3,4-diamine (C10H17N3). Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved March 26, 2026, from [Link]

  • Qian, Z. G., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. PMC. Retrieved March 26, 2026, from [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved March 26, 2026, from [Link]

  • Hong, C. I., et al. (1983). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. Retrieved March 26, 2026, from [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Retrieved March 26, 2026, from [Link]

  • Titus, C. J., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed. Retrieved March 26, 2026, from [Link]

  • Li, S., et al. (2020). SuFEx-enabled high-throughput medicinal chemistry. PMC. Retrieved March 26, 2026, from [Link]

  • Punga, A. R., et al. (2017). Effect of 3,4-diaminopyridine at the murine neuromuscular junction. PubMed. Retrieved March 26, 2026, from [Link]

  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved March 26, 2026, from [Link]

  • MDPI. (2025, August 4). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Retrieved March 26, 2026, from [Link]

  • Tsvetkova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Retrieved March 26, 2026, from [Link]

  • Shreedhara, C. S., et al. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Retrieved March 26, 2026, from [Link]

Sources

Method

Elucidation of ESI-MS/MS Fragmentation Pathways of N4-(pentan-3-yl)pyridine-3,4-diamine

An Application Note from the Senior Applications Scientist Abstract This application note provides a detailed guide to the characterization of N4-(pentan-3-yl)pyridine-3,4-diamine using electrospray ionization tandem mas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Applications Scientist

Abstract

This application note provides a detailed guide to the characterization of N4-(pentan-3-yl)pyridine-3,4-diamine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As the development of novel heterocyclic compounds for pharmaceutical and chemical applications accelerates, unambiguous structural confirmation is paramount. We present a comprehensive analysis of the compound's gas-phase fragmentation behavior, proposing detailed mechanistic pathways for the observed product ions. This guide includes a robust, step-by-step protocol for sample analysis and data interpretation, intended for researchers, analytical chemists, and drug development professionals engaged in the structural elucidation of small molecules.

Introduction

N4-(pentan-3-yl)pyridine-3,4-diamine is a substituted diaminopyridine derivative. Compounds within this class are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. The precise substitution pattern on the pyridine core and its appended amino groups is critical to biological activity. Therefore, definitive structural analysis is a critical step in synthesis and quality control.

Tandem mass spectrometry (MS/MS) is an indispensable tool for molecular structure elucidation.[1] By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a structural fingerprint of the molecule can be generated. Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically produces an abundant protonated molecular ion, [M+H]+, ideal for subsequent fragmentation analysis.[2][3]

This note explains the causal links between the structure of N4-(pentan-3-yl)pyridine-3,4-diamine and its fragmentation pattern. We will explore the dominant fragmentation channels, including alpha-cleavage characteristic of N-alkyl amines and cleavages within the pentan-3-yl moiety, providing a predictive framework for related structures.[4][5]

Theoretical Considerations: Predicting Fragmentation

The fragmentation of N4-(pentan-3-yl)pyridine-3,4-diamine in positive-ion ESI-MS/MS is governed by the principles of charge-directed fragmentation. Protonation is expected to occur on one of the basic nitrogen atoms—either the pyridine ring nitrogen or one of the exocyclic amino groups. The location of the charge will influence the subsequent bond cleavages.

The most probable fragmentation pathways are:

  • Alpha-Cleavage: This is a dominant fragmentation mechanism for aliphatic amines.[5][6] It involves the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. For the pentan-3-yl group, this would result in the loss of an ethyl radical, leading to a highly stable, resonance-stabilized iminium ion.

  • Benzylic-type Cleavage: The bond between the secondary amine nitrogen (N4) and the pentan-3-yl group's tertiary carbon is susceptible to cleavage. This would lead to the formation of a protonated 3,4-diaminopyridine ion and the loss of a neutral pentan-3-yl radical.

  • Loss of Neutral Alkene: Rearrangement reactions can lead to the elimination of neutral alkene molecules (e.g., ethene) from the alkyl substituent.

  • Pyridine Ring Cleavage: While the aromatic pyridine ring is relatively stable, high-energy collisions can induce ring opening and subsequent loss of small neutral molecules like hydrogen cyanide (HCN).[7]

Experimental Protocol

This protocol is designed to be a self-validating system, providing clear steps from sample preparation to data acquisition.

Materials and Reagents
  • Analyte: N4-(pentan-3-yl)pyridine-3,4-diamine (CAS: 1039986-25-8)[8][9][10]

  • Solvents: LC-MS grade Methanol, LC-MS grade Water

  • Acid Modifier: Formic Acid (Optima™ LC/MS grade)

  • Equipment: Calibrated micropipettes, 2 mL HPLC vials with septa caps

Sample Preparation

The goal is to prepare a dilute solution suitable for direct infusion or LC-MS analysis, ensuring efficient ionization and avoiding detector saturation.

  • Prepare Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of N4-(pentan-3-yl)pyridine-3,4-diamine and dissolve it in 1.0 mL of methanol.

  • Prepare Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) methanol:water. This creates an intermediate solution of 10 µg/mL. Further dilute 100 µL of this intermediate solution into 900 µL of 50:50 (v/v) methanol:water to achieve the final 1 µg/mL concentration.

  • Acidify Sample: Add 1 µL of 0.1% formic acid solution to the final working solution. Rationale: The addition of formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]+ ion.[11]

  • Transfer: Transfer the final solution to an HPLC vial for analysis.

Instrumentation and MS Parameters

The following parameters are provided for a quadrupole time-of-flight (Q-TOF) mass spectrometer but can be adapted for other tandem instruments like ion traps or triple quadrupoles.

Parameter Group Parameter Setting Rationale
ESI Source Ionization ModePositiveThe multiple basic nitrogen atoms readily accept a proton.
Capillary Voltage3.5 kVOptimizes the electrospray plume and ion generation.[2]
Nebulizing Gas (N₂)2.0 barAssists in droplet formation.[3]
Drying Gas (N₂)8.0 L/minPromotes solvent evaporation from charged droplets.[3]
Source Temperature200 °CFacilitates desolvation of ions before they enter the mass analyzer.
MS1 (Full Scan) Mass Range50 - 300 m/zCovers the expected mass of the precursor and potential background ions.
Acquisition Rate2 spectra/sProvides sufficient data points for chromatographic peaks if LC is used.
MS/MS (Tandem) Precursor Ion (m/z)180.15The calculated m/z for the protonated molecule, [C₁₀H₁₈N₃]⁺.[12]
Isolation Width1.5 DaEnsures specific isolation of the precursor ion for fragmentation.
Collision GasArgonAn inert gas that provides efficient collision-induced dissociation (CID).
Collision EnergyRamped 10-40 eVA ramped energy allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways in a single acquisition.
Experimental and Data Processing Workflow

The logical flow of the experiment ensures that a comprehensive dataset is acquired for robust structural elucidation.

G cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation A 1. Prepare 1 µg/mL Solution B 2. Acidify with Formic Acid A->B C 3. ESI Source Ion Generation B->C D 4. MS1: Precursor Ion Scan (Select m/z 180.15) C->D E 5. Collision Cell (CID) Fragment Precursor D->E F 6. MS2: Product Ion Scan Detect Fragments E->F G 7. Correlate Product Ions to Neutral Losses F->G H 8. Propose Fragmentation Pathways G->H

Figure 1: Workflow for MS/MS analysis and interpretation.

Results and Discussion: Fragmentation Pathways

The ESI-MS spectrum in positive mode shows a prominent base peak at m/z 180.15 , corresponding to the protonated molecular ion [M+H]⁺ of N4-(pentan-3-yl)pyridine-3,4-diamine (Calculated exact mass for [C₁₀H₁₈N₃]⁺: 180.14952).[12] The MS/MS spectrum of this precursor ion reveals several key fragmentation pathways detailed below.

Primary Fragmentation Pathways

The fragmentation is dominated by cleavages around the N-alkyl substituent, which is consistent with established rules for N-alkylated amines.[5][13]

Figure 2: Major fragmentation pathways from the precursor ion.

Pathway A: Alpha-Cleavage (m/z 180.15 → 151.12)

The most abundant fragment ion is observed at m/z 151.12 . This corresponds to a neutral loss of 29.03 Da, consistent with the loss of an ethyl radical (•C₂H₅). This is the classic alpha-cleavage pathway, which is highly favored in N-alkyl amines because it produces a very stable, resonance-delocalized iminium ion.[6] The charge is stabilized across the nitrogen atom and the pyridine ring system.

Pathway B: Rearrangement and Alkene Loss (m/z 180.15 → 123.08)

A significant ion at m/z 123.08 represents a loss of 57.07 Da. This does not correspond to a simple radical loss. Instead, it is proposed to be the loss of the pentan-3-yl group as a radical (C₅H₁₁•, 71 Da) followed by the gain of H₂ or a more complex rearrangement. A more plausible explanation for a loss of 56 Da is the loss of butene (C₄H₈) via a rearrangement process, leaving a fragment corresponding to protonated N4-methylpyridine-3,4-diamine.

Pathway C: Loss of Pentene (m/z 180.15 → 110.07)

The ion at m/z 110.07 corresponds to a neutral loss of 70.08 Da, which is indicative of losing a pentene (C₅H₁₀) molecule. This likely occurs through a hydrogen rearrangement and cleavage of the C-N bond, resulting in the protonated 3,4-diaminopyridine fragment. This is a common fragmentation route for larger alkyl groups on an amine.

Summary of Observed Fragments

The key quantitative data from the MS/MS experiment is summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Neutral FormulaProposed Fragmentation Mechanism
180.15151.1229.03•C₂H₅Alpha-Cleavage (Base Peak)
180.15123.0857.07C₄H₉•Loss of Butyl Radical
180.15110.0770.08C₅H₁₀Loss of Pentene via Rearrangement
180.1594.0686.09C₅H₁₀NCleavage of C-N bond and ring rearrangement

Conclusion

The gas-phase fragmentation of N4-(pentan-3-yl)pyridine-3,4-diamine under ESI-MS/MS conditions is systematic and predictable. The fragmentation is dominated by a characteristic alpha-cleavage, resulting in the loss of an ethyl radical to form the base peak at m/z 151.12. Additional significant pathways include the loss of neutral alkene molecules from the N-alkyl substituent. These well-defined fragmentation pathways provide a reliable signature for the structural confirmation of this molecule and can be used to identify and characterize related analogues in complex mixtures. The protocol and mechanistic insights presented herein serve as a valuable resource for scientists in the fields of chemical synthesis and pharmaceutical development.

References

  • N4-(pentan-3-yl)
  • Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]

  • N4-(pentan-3-yl)pyridine-3,4-diamine. PubChem. [Link]

  • Protocol for an electrospray ionization tandem mass spectral product ion library: development and application for identification of 240 pesticides in foods. PubMed. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. Glen Jackson - West Virginia University. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Principles of Electrospray Ionization. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in N4-(pentan-3-yl)pyridine-3,4-diamine crystallization

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the isolation and crystallization of N4-(pentan-3-yl)pyridine-3,4-diamine . As a critical building block in the synthesis of imidazo[4,5-c]pyridine pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the isolation and crystallization of N4-(pentan-3-yl)pyridine-3,4-diamine . As a critical building block in the synthesis of imidazo[4,5-c]pyridine pharmacophores, the purity of this intermediate is paramount. However, its electron-rich ortho-diamine core and amphiphilic structural nature (a lipophilic 3-pentyl chain paired with a polar pyridine ring) make it uniquely susceptible to auto-oxidation, liquid-liquid phase separation (LLPS), and lattice-entrapped impurities.

This guide synthesizes thermodynamic principles and field-proven process chemistry to help you diagnose and resolve these critical isolation failures.

Diagnostic Workflows and Phase Logic

To effectively troubleshoot, we must first map the physical and chemical decision points during the isolation process. The workflow below illustrates the critical control nodes for mitigating oxidation and phase separation.

G Start Crude N4-(pentan-3-yl)pyridine-3,4-diamine Dissolution Dissolve in EtOAc (Add Ascorbic Acid) Start->Dissolution CheckColor Color Change (Oxidation)? Dissolution->CheckColor Degas Abort & Degas Solvents (N2 Sparge) CheckColor->Degas Yes Cooling Cool to Cloud Point + 2°C CheckColor->Cooling No Degas->Dissolution CheckLLPS Oiling Out (LLPS Risk)? Cooling->CheckLLPS Seed Add Seeds (0.5 wt%) Bypass Spinodal Curve CheckLLPS->Seed Yes/High AntiSolvent Controlled Heptane Addition (Non-linear profile) CheckLLPS->AntiSolvent No Risk Seed->AntiSolvent Filter Filter & Wash (Pure Crystals) AntiSolvent->Filter

Workflow for troubleshooting oxidation and LLPS in N4-(pentan-3-yl)pyridine-3,4-diamine isolation.

LLPS_Logic Unsaturated Unsaturated Solution (Single Phase) Supersaturated Supersaturated Region (Metastable Zone) Unsaturated->Supersaturated Cooling/Antisolvent Spinodal Spinodal Curve Crossed (Miscibility Gap) Supersaturated->Spinodal Fast Addition (No Seeds) PureCrystals Pure Crystals (High Purity) Supersaturated->PureCrystals Seeding Applied (Bypass LLPS) OilPhase Solute-Rich Oil (High Impurity) Spinodal->OilPhase LeanPhase Solute-Lean Phase (Solvent) Spinodal->LeanPhase Crystals Agglomerated Crystals (Poor Purity) OilPhase->Crystals Delayed Nucleation

Thermodynamic logic of Liquid-Liquid Phase Separation (LLPS) vs. seeded crystallization.

Troubleshooting Guide & FAQs

Q1: My crystallized product has a pink or brown discoloration instead of being off-white. What causes this, and how do I prevent it?

  • Diagnostic: Auto-oxidation of the ortho-diamine moiety.

  • Causality & Mechanism: Diaminopyridines are highly electron-rich. In the presence of trace oxygen and transition metals (e.g., residual palladium from upstream coupling), the diamine undergoes a single-electron transfer oxidation. This triggers a two-step process involving the deprotonation of the amino group and the rearrangement of the electron cloud into a highly colored π -conjugated phenazine-like or quinonoid system . Because these conjugated systems have massive molar extinction coefficients, even ppm levels will severely discolor the bulk API.

  • Actionable Solution: Crystallization must be performed under a strict inert atmosphere. Sparge all crystallization solvents with nitrogen for at least 15 minutes prior to use. Additionally, dope the dissolution solvent with 0.1–0.5 wt% of a sacrificial antioxidant, such as L-ascorbic acid or BHT, to intercept radical propagation.

Q2: During cooling or anti-solvent addition, the solution turns milky and forms a dense oil at the bottom of the reactor. How do I force crystallization?

  • Diagnostic: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Causality & Mechanism: N4-(pentan-3-yl)pyridine-3,4-diamine possesses a low melting point and amphiphilic character. When an anti-solvent is added too quickly, or the temperature drops rapidly, the thermodynamic driving force pushes the system into a liquid-liquid miscibility gap (crossing the spinodal curve) before the metastable zone limit for solid nucleation is reached . The solute partitions into a dense, solute-rich oil phase where impurities heavily concentrate, eventually solidifying into impure agglomerates .

  • Actionable Solution: You must bypass the LLPS region by inducing nucleation before the cloud point is reached. Identify the exact temperature/composition where the solution turns cloudy. Heat the mixture 2–3°C above this point to ensure a single phase, introduce 0.5 wt% of pure seed crystals, and hold for 1 hour to allow the seed bed to mature and consume supersaturation.

Q3: I am seeing high levels of upstream impurities trapped in the final crystal lattice. How can I improve the rejection rate?

  • Diagnostic: Agglomeration and mother-liquor entrapment due to uncontrolled local supersaturation.

  • Causality & Mechanism: Linear or rapid addition of an anti-solvent creates localized zones of extreme supersaturation near the addition port. This causes catastrophic secondary nucleation and the formation of agglomerates that physically entrap the mother liquor and related impurities within the interstitial spaces of the crystal bridges .

  • Actionable Solution: Shift from a linear addition rate to a non-linear (convex) anti-solvent addition profile. Add the first 20% of the anti-solvent very slowly (over 2 hours) to allow the existing seeds to grow without triggering secondary nucleation. The remaining 80% can be added over the next 2 hours.

Q4: My HPLC shows a persistent impurity at RRT 0.85 that co-crystallizes with the product. MS indicates a mass +16 Da higher than the API. What is this?

  • Diagnostic: Co-crystallization of the hydroxylamine intermediate.

  • Causality & Mechanism: If your synthesis route involves the hydrogenation of 3-nitro-4-(pentan-3-ylamino)pyridine, the reduction proceeds via nitroso and hydroxylamine intermediates. The hydroxylamine species (+16 Da) shares nearly identical lipophilicity and hydrogen-bonding motifs with the final diamine. Because of this structural mimicry, it seamlessly substitutes into the diaminopyridine crystal lattice, making it nearly impossible to purge via standard non-polar anti-solvent crystallization.

  • Actionable Solution: First, ensure the upstream hydrogenation is pushed to absolute completion (monitor H2 uptake rigorously). Second, switch your crystallization matrix to a more protic, competitive solvent system (e.g., Isopropanol/Water) which disrupts the specific hydrogen-bonding lattice that favors hydroxylamine incorporation.

Quantitative Data: Solvent System Screening

Below is a summary of solvent systems evaluated for the crystallization of N4-(pentan-3-yl)pyridine-3,4-diamine. The data highlights the trade-offs between yield, LLPS risk, and impurity rejection.

Solvent (Vol)Anti-Solvent (Vol)LLPS Risk (Oiling Out)Impurity Rejection RateAverage YieldNotes / Process Suitability
Ethyl Acetate (4v)Heptane (8v)High (if unseeded)Excellent (>98%)85 - 88%Recommended. Requires strict seeding protocol to bypass LLPS.
Ethanol (3v)Water (9v)Severe Poor (<70%)>92%Not recommended. Forms stable emulsions; traps hydroxylamine impurities.
Isopropanol (4v)Heptane (10v)ModerateGood (90%)80 - 82%Good alternative if EtOAc causes solvate formation.
Toluene (5v)Cooling onlyLowModerate (85%)65 - 70%Low yield due to high API solubility at lower temperatures.

Validated Experimental Protocol: Seed-Induced Anti-Solvent Crystallization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Materials Required:

  • Crude N4-(pentan-3-yl)pyridine-3,4-diamine (1.0 eq, e.g., 100 g)

  • Ethyl Acetate (EtOAc) - Degassed (400 mL)

  • Heptane - Degassed (800 mL)

  • L-Ascorbic Acid (0.1 g)

  • Pure API Seeds (0.5 g)

Step-by-Step Methodology:

  • Dissolution & Deoxygenation: Charge the crude API (100 g) and L-ascorbic acid (0.1 g) into a jacketed reactor. Add 400 mL of EtOAc. Sparge the suspension with subsurface Nitrogen for 15 minutes. Heat the reactor to 60°C under gentle agitation until complete dissolution is achieved.

    • Self-Validation Check: The solution must be clear and pale yellow. If the solution is opaque, perform a polish filtration. If the solution is dark pink/brown, oxidation has occurred; abort crystallization, add 5 wt% activated carbon, stir for 30 mins, and filter.

  • Cooling & Metastable Zone Entry: Cool the reactor linearly to 45°C over 30 minutes. (Note: The unseeded cloud point for this system is typically ~42°C).

  • Seeding: At 45°C, open the reactor under positive N2 pressure and introduce 0.5 g of pure N4-(pentan-3-yl)pyridine-3,4-diamine seeds. Hold the temperature at 45°C and agitate at 150 RPM for 60 minutes.

    • Self-Validation Check: Inspect the reactor visually or via an inline probe. A visible, persistent seed bed must be present. If the seeds dissolve completely, the system is undersaturated. Drop the temperature to 43°C and re-seed.

  • Controlled Anti-Solvent Addition: Initiate the addition of 800 mL of Heptane using a programmable dosing pump with a convex profile:

    • Hours 0 to 2: Dose 160 mL (20% of total volume).

    • Hours 2 to 4: Dose 640 mL (80% of total volume).

  • Final Cooling & Isolation: Once addition is complete, cool the suspension to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize yield.

  • Filtration & Washing: Filter the slurry under a nitrogen blanket. Wash the filter cake with a pre-chilled (5°C), degassed mixture of EtOAc/Heptane (1:4, 200 mL).

  • Drying: Dry the crystals in a vacuum oven at 40°C until constant weight is achieved.

References

  • Real-Time Sensing of o-Phenylenediamine Oxidation on Gold Nanoparticles Source: Sensors (MDPI), 2017 URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: Organic Process Research & Development (ACS Publications), 2024 URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: Crystals (MDPI), 2021 URL:[Link]

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity Source: Crystal Growth & Design (via PMC), 2019 URL:[Link]

Optimization

optimizing solvent conditions for N4-(pentan-3-yl)pyridine-3,4-diamine reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing heavily substituted pyridine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing heavily substituted pyridine scaffolds.

Working with N4-(pentan-3-yl)pyridine-3,4-diamine 1 presents a unique mechanistic challenge. The molecule features a highly accessible primary amine at the C3 position, but a severely sterically hindered secondary amine at the C4 position due to the bulky pentan-3-yl (1-ethylpropyl) group. This steric disparity often leads to stalled reactions, regioselectivity issues, and catalyst poisoning if the solvent microenvironment is not perfectly optimized.

Below, you will find our field-validated troubleshooting guide, solvent optimization matrices, and self-validating protocols designed to establish robust, reproducible workflows.

Troubleshooting & FAQs

Q1: Why does my cyclization with aldehydes stall, resulting in low yields of the imidazo[4,5-c]pyridine derivative? A1: This is a classic issue of steric hindrance combined with improper solvent selection. The bulky pentan-3-yl group at the N4 position severely restricts the trajectory of the secondary amine during the final ring closure. When using aprotic solvents like DMF or THF, the reaction typically stalls at the Schiff base (imine) intermediate because the solvent cannot adequately stabilize the highly polarized transition state 2. Causality & Solution: Switch to a polar protic solvent, specifically Methanol , and introduce a mild Lewis acid like Zinc Triflate (Zn(OTf)₂). Methanol provides the necessary hydrogen bonding to stabilize the transition state required for the sterically hindered N4 attack, driving the reaction to completion 3.

Q2: I am attempting a Chan-Lam cross-coupling on the pyridine core. Why is my copper catalyst deactivating? A2: 3,4-Diaminopyridines are notorious for chelating transition metals. The pyridine nitrogen, combined with the free amines, can form stable, inactive copper complexes. Furthermore, using pure ethanol as a solvent often leads to the formation of unwanted ether byproducts 4. Causality & Solution: Optimize your solvent ratio to a 20:1 mixture of Acetonitrile (MeCN) and Ethanol (EtOH) . This specific ratio provides just enough protic character (EtOH) to solubilize the Cu(OAc)₂ catalyst, while the bulk aprotic environment (MeCN) prevents nucleophilic attack by the solvent, preserving the functional group tolerance of the coupling strategy 4.

Q3: Can I use standard carboxylic acid condensation (e.g., Polyphosphoric Acid) to form the imidazole ring with this specific pentan-3-yl derivative? A3: While Polyphosphoric Acid (PPA) is the traditional dehydrating solvent for imidazopyridine synthesis, the elevated temperatures (150–200 °C) required can lead to the thermal cleavage of the pentan-3-yl group or degradation of the pyridine core. Causality & Solution: For this specific hindered substrate, a milder biphasic solvent system (Toluene/Water at 25:1 ) using N,N'-Carbonyldiimidazole (CDI) as the cyclizing agent is highly recommended. The biphasic nature allows for controlled nucleophilic substitution and hydrolysis at 100 °C, preserving the delicate N4-alkyl chain while achieving high yields 5.

Mechanistic Visualizations

G Start N4-(pentan-3-yl)pyridine-3,4-diamine Reaction Type? Aldehyde Aldehyde Condensation (Imidazo[4,5-c]pyridine) Start->Aldehyde Carboxylic Carboxylic Acid / CDI (Imidazo[4,5-c]pyridine) Start->Carboxylic Coupling Cross-Coupling (e.g., Chan-Lam) Start->Coupling MeOH Use Methanol + Zn(OTf)2 Prevents Schiff Base Stalling Aldehyde->MeOH Optimal AvoidDMF Avoid DMF/THF/Water Incomplete Conversion Aldehyde->AvoidDMF Sub-optimal Biphasic Use Toluene/H2O (25:1) Preserves pentan-3-yl group Carboxylic->Biphasic MeCN Use MeCN:EtOH (20:1) Prevents Cu Catalyst Poisoning Coupling->MeCN

Figure 1: Solvent Selection Logic Tree for N4-(pentan-3-yl)pyridine-3,4-diamine functionalization.

G Diamine N4-(pentan-3-yl)pyridine-3,4-diamine N3 N3-Primary Amine (Sterically Accessible) Diamine->N3 Fast Initial Nucleophilic Attack N4 N4-Secondary Amine (Bulky pentan-3-yl group) Diamine->N4 Slow / Hindered Attack Imine Schiff Base Intermediate (Requires Protic Solvent to Cyclize) N3->Imine Cyclized 1-(pentan-3-yl)-1H-imidazo[4,5-c]pyridine N4->Cyclized Ring Closure (Rate Limiting) Imine->Cyclized Methanol / Zn(OTf)2

Figure 2: Steric hindrance pathway dictating the rate-limiting ring closure step.

Quantitative Data: Solvent Compatibility Matrix

The following table summarizes the causal relationship between solvent choice, catalyst compatibility, and overall yield for reactions involving the N4-(pentan-3-yl)pyridine-3,4-diamine scaffold.

Solvent SystemReaction ClassCatalyst/AdditiveYield/ConversionMechanistic Observation
Methanol (MeOH) Aldehyde CyclizationZn(OTf)₂ (30 mol%)>90%Protic environment stabilizes the sterically hindered N4 transition state.
Ethanol (EtOH) Aldehyde CyclizationZn(OTf)₂ (30 mol%)<50%Insufficient polarity; reaction stalls at the Schiff base intermediate.
DMF / THF / H₂O Aldehyde CyclizationNone / Zn(OTf)₂<30%Aprotic/aqueous environments fail to drive the rate-limiting ring closure.
MeCN:EtOH (20:1) Chan-Lam CouplingCu(OAc)₂ / AgOAc>85%Trace EtOH solubilizes Cu; MeCN prevents ether byproduct formation.
Toluene:H₂O (25:1) CDI CyclizationN,N'-Carbonyldiimidazole76%Biphasic system controls hydrolysis, preventing N4-alkyl thermal cleavage.

Validated Experimental Protocols

Protocol A: Synthesis of 1-(pentan-3-yl)-1H-imidazo[4,5-c]pyridine via Aldehyde Condensation

Objective: Overcome N4 steric hindrance to achieve full cyclization without stalling at the imine intermediate 3.

  • Preparation: In a 50 mL round-bottom flask, dissolve N4-(pentan-3-yl)pyridine-3,4-diamine (1.0 mmol) and the target substituted aldehyde (1.2 mmol) in anhydrous Methanol (10 mL).

  • Catalysis: Add Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂, 30 mol%) to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (MeOH:DCM 9:1). The intermediate Schiff base will appear as a distinct, often brightly colored spot. The reaction is complete only when this intermediate spot fully converts to the lower-Rf cyclized product. Do not rely solely on MS, as the mass difference between the imine and the cyclized product is merely 2 Da.

  • Workup: Cool the reaction to room temperature and concentrate under vacuum. Dilute the crude mixture with deionized water (10 mL) and stir vigorously for 15 minutes.

  • Self-Validation Checkpoint 2 (Precipitation): A successful cyclization in this solvent system will result in the precipitation of the product upon water addition. Filter, wash with cold water, and dry under vacuum.

Protocol B: Biphasic CDI Cyclization

Objective: Form the imidazopyridine core using CDI without utilizing harsh, high-temperature polyphosphoric acid that could cleave the pentan-3-yl group 5.

  • Preparation: Dissolve the diamine (1.0 mmol) and N,N'-Carbonyldiimidazole (CDI, 1.5 mmol) in a biphasic solvent mixture of Toluene (25 mL) and Water (1 mL).

  • Heating: Stir the system at 100 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: The biphasic nature of the solvent prevents over-hydrolysis. The organic layer should retain the product.

  • Extraction: Cool to room temperature, pour into 100 mL of water, and extract with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure bicyclic core.

References

  • ChemicalBook. "N4-(pentan-3-yl)pyridine-3,4-diamine | 1039986-25-8". ChemicalBook.
  • Thieme Connect. "Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions". Synthesis.
  • Journal of Medicinal Chemistry. "Discovery of Novel Bicyclic Imidazolopyridine-Containing Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Improved Efficacy and Favorable Druggability".
  • JSciMed Central.
  • JSciMed Central.

Sources

Troubleshooting

preventing oxidative degradation of N4-(pentan-3-yl)pyridine-3,4-diamine during storage

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers who struggle with the rapid discoloration and chemical degradation of pyridine-diamine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers who struggle with the rapid discoloration and chemical degradation of pyridine-diamine derivatives. N4-(pentan-3-yl)pyridine-3,4-diamine is a highly valuable, electron-rich intermediate often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its specific structural features make it uniquely susceptible to autoxidation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the long-term integrity of your compound.

Part 1: Troubleshooting & FAQs

Q1: My freshly synthesized N4-(pentan-3-yl)pyridine-3,4-diamine was an off-white powder, but after two weeks in the desiccator, it has turned dark brown/purple. Is the batch ruined? A: The dramatic color change indicates oxidative degradation, a ubiquitous issue for compounds possessing primary and secondary amino groups on a pyridine ring. This degradation is primarily driven by autoxidation, converting the amines into amine-N-oxides or highly conjugated azo/nitroso oligomers[1]. Because these degradation products are highly conjugated, they appear deeply colored even at trace concentrations (<2%). While the bulk of your material may still be intact, these radical-derived impurities can severely poison downstream transition-metal catalyzed reactions (e.g., Buchwald-Hartwig couplings). You will need to repurify the batch using Protocol B and update your storage protocols.

Q2: Mechanistically, why does this specific compound oxidize so rapidly compared to standard anilines? A: The pyridine-3,4-diamine scaffold is exceptionally electron-rich. The lone pairs on the nitrogen atoms are highly reactive toward molecular oxygen and trace hydroperoxides[2]. When stored as a free base, these lone pairs are readily available to initiate radical-mediated autoxidation pathways, leading to C-N bond cleavage or direct N-oxidation[3][4].

Q3: What is the most effective long-term storage strategy (>6 months) to prevent this? A: The most robust and scientifically sound method is to convert the free base into a salt (e.g., a hydrochloride or trifluoroacetate salt). Protonation of the nitrogen lone pairs fundamentally alters the electronic resonance of the pyridine ring, significantly raising the oxidation potential. Empirical stability studies on the parent 3,4-diaminopyridine demonstrate that ionized (salt) species are vastly more stable under oxidative stress conditions than molecular (free base) species[2][5]. If you must store it as a free base, it must be kept under an inert argon atmosphere, protected from light in an amber vial, and stored at -20°C or -80°C[6].

Part 2: Quantitative Stability Profile

To illustrate the causality of storage conditions on compound integrity, below is a comparative stability matrix based on homologous diaminopyridine degradation profiles.

Table 1: Comparative Stability of N4-(pentan-3-yl)pyridine-3,4-diamine

Storage ConditionChemical FormAtmosphereTemperature1-Month Purity6-Month PurityVisual Appearance (6 Mo.)
Ambient BenchtopFree BaseAir25°C< 85%< 60%Dark Brown / Purple
Standard FreezerFree BaseAir-20°C96%88%Light Brown
Glovebox FreezerFree BaseArgon-20°C> 99%97%Off-white
Salt Conversion HCl Salt Air 25°C > 99% > 98% White Powder

Part 3: Experimental Protocols

Protocol A: Conversion to the Oxidation-Resistant Hydrochloride Salt

Causality Note: By precipitating the compound as an HCl salt, we thermodynamically lock the reactive nitrogen lone pairs, preventing them from acting as radical initiators upon exposure to ambient O₂.

  • Dissolution: In a flame-dried flask under an argon atmosphere, dissolve 1.0 g of N4-(pentan-3-yl)pyridine-3,4-diamine (free base) in 15 mL of anhydrous diethyl ether or tetrahydrofuran (THF).

  • Acidification: Cool the flask to 0°C. Slowly add 1.05 to 2.1 equivalents (depending on desired mono- or bis-HCl salt) of a 2.0 M solution of HCl in diethyl ether dropwise while stirring vigorously.

  • Precipitation: A white to off-white precipitate will form immediately as the pyridinium/ammonium salt crashes out of the non-polar solvent. Continue stirring for 15 minutes to ensure complete conversion.

  • Isolation: Filter the precipitate under a blanket of argon using a Schlenk frit. Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether to remove any unreacted free base.

  • Drying: Dry the resulting salt in a vacuum oven at 40°C for 4 hours. The resulting hydrochloride salt can now be stored safely at room temperature in a standard desiccator.

Protocol B: Repurification of Degraded Free Base

Causality Note: N-oxides and oligomeric azo impurities are significantly more polar than the parent free base. A simple aqueous acid-base wash is often insufficient; silica gel chromatography is required.

  • Solubilization: Dissolve the darkened compound in a minimal amount of ethyl acetate.

  • Scavenging: Pass the solution through a short pad of Celite mixed with activated charcoal to strip out highly polymeric, insoluble dark impurities.

  • Chromatography: Load the filtrate onto a silica gel column. Elute using a gradient of Dichloromethane:Methanol (95:5 to 90:10) containing 1% triethylamine (TEA) . (Critical step: TEA neutralizes the acidic silanol groups on the silica gel, preventing the basic diamine from streaking and degrading on the column).

  • Recovery: Pool the pure fractions (monitored via UV/TLC) and concentrate under reduced pressure. Immediately flush the receiving flask with argon and transfer to a -20°C freezer.

Part 4: Mechanistic Visualization

The following diagram maps the logical pathways of degradation versus stabilization.

G Start N4-(pentan-3-yl)pyridine-3,4-diamine (Free Base) AirExposure O2 / Light Exposure (Autoxidation) Start->AirExposure Improper Storage SaltFormation Addition of HCl / TFA (Protonation of Lone Pairs) Start->SaltFormation Stabilization Protocol Degradation N-Oxide & Nitroso Formation (Dark Brown/Purple Impurities) AirExposure->Degradation Radical Pathway StableSalt Ammonium/Pyridinium Salt (Oxidation Resistant) SaltFormation->StableSalt Increased Oxidation Potential

Mechanistic workflow: oxidative degradation of free base vs. stabilization via salt formation.

References

  • Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review Source: ResearchGate / Energy Procedia URL: [Link]

  • Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: MDPI URL: [Link]

  • Title: Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules Source: SEFH (Sociedad Española de Farmacia Hospitalaria) URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N4-(pentan-3-yl)pyridine-3,4-diamine Substitutions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize N4-(pentan-3-yl)pyridine-3,4-diamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize N4-(pentan-3-yl)pyridine-3,4-diamine . The core synthetic hurdle with this building block is the massive steric shield generated by the 3-pentyl (1-ethylpropyl) group at the N4 position. The branching at the alpha-carbon creates severe allylic-strain (A-strain) equivalents, effectively burying the secondary amine's lone pair. Consequently, the adjacent unhindered N3 primary amine is kinetically favored for electrophilic attack by orders of magnitude.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve regioselective control, force N4-substitutions, and successfully execute imidazo[4,5-c]pyridine cyclizations.

Part 1: Troubleshooting Guides & FAQs

Section A: Regioselectivity & Acylation Challenges

Q: Why does my acylation reaction exclusively yield the N3-substituted product, leaving the N4 position unreacted? A: This is a classic manifestation of kinetic versus thermodynamic control dictated by steric bulk. The 3-pentyl group at N4 acts as a physical umbrella, blocking the Bürgi-Dunitz trajectory required for the incoming acylium ion or electrophile. Research on sterically hindered secondary amines (such as those protected by 3-pentyl groups in solid-phase peptide synthesis) demonstrates that the activation energy for acylation is drastically increased due to transition-state crowding 1. Therefore, standard conditions (e.g., acetic anhydride, pyridine, RT) will exclusively functionalize the kinetically accessible N3 primary amine.

Q: How can I force substitution at the sterically hindered N4 secondary amine? A: Direct functionalization of N4 is nearly impossible without first masking the N3 position. You must employ a protection-deprotection strategy coupled with strong base activation. The regioselectivity of deprotonation and condensation in substituted pyridine diamines is highly dependent on the base and steric environment 2. By protecting N3 with a Boc group and subsequently treating the molecule with Sodium Hydride (NaH), you convert the sterically hindered neutral N4 nucleophile into a highly reactive, charge-dense amide anion. This provides the thermodynamic driving force necessary to overcome the A-strain barrier during an SN2 attack.

Section B: Imidazo[4,5-c]pyridine Cyclization

Q: When attempting to form an imidazo[4,5-c]pyridine core using a carboxylic acid, my reaction stalls at the uncyclized amide intermediate. How do I drive the dehydration step? A: The formation of imidazo[4,5-c]pyridines typically involves the condensation of pyridine-3,4-diamine with carboxylic acids 3. The first step (amide formation at N3) is fast. However, intramolecular ring closure requires the N4 lone pair to attack the newly formed carbonyl carbon. The 3-pentyl group severely restricts the rotamer conformations required for this attack. To force the expulsion of water and drive the thermodynamically stable aromatic ring formation, you must use harsh dehydrating conditions, such as Polyphosphoric acid (PPA) at 120–150 °C or microwave irradiation (100 W) [[3]]().

Q: Can I use aldehydes instead of carboxylic acids for the cyclization to avoid harsh dehydrating agents? A: Yes. A highly effective and milder alternative is oxidative cyclization using aldehydes. By converting the aldehyde to its sodium metabisulfite (Na2S2O5) adduct, you can react it directly with the diamine 4. This forms an intermediate imine at N3, which undergoes intramolecular cyclization with N4, followed by in situ oxidation to the aromatic 1-(pentan-3-yl)-1H-imidazo[4,5-c]pyridine core. This circumvents the difficult dehydration step entirely.

Part 2: Quantitative Data Summaries

Table 1: Comparative Yields for N4-(pentan-3-yl)pyridine-3,4-diamine Functionalization

Reaction TypeTarget PositionReagents / CatalystTemp (°C)Yield (%)Mechanistic Note
Direct Acylation N3Ac2O, Pyridine25>95Kinetic control; N4 is completely blocked by A-strain.
Direct Acylation N4Ac2O, Pyridine80<53-pentyl steric shield prevents the Bürgi-Dunitz trajectory.
N4-Alkylation N41. Boc2O, 2. NaH, R-Br0 to 6065–70Requires N3 masking and strong base activation.
Cyclization N1 (Core)R-COOH, PPA150~75High thermal energy required to force dehydration [[3]]().
Oxidative Cyclization N1 (Core)R-CHO, Na2S2O512060–65Circumvents harsh acidic dehydration via imine intermediate 4.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Regioselective N4-Alkylation via N3-Protection

Causality: This protocol temporarily neutralizes the hyper-reactive N3 position, allowing harsh deprotonation of the hindered N4 position to drive the alkylation thermodynamically.

Step 1: N3 Protection

  • Dissolve N4-(pentan-3-yl)pyridine-3,4-diamine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and cool to 0 °C.

  • Dropwise add Boc-anhydride (1.05 eq). Stir at RT for 4 hours. Self-Validation Checkpoint: Perform LC-MS. The starting material mass ([M+H]⁺ = 180.1) should be completely replaced by the N3-Boc intermediate ([M+H]⁺ = 280.1).

Step 2: N4 Deprotonation & Alkylation

  • Dissolve the intermediate in anhydrous DMF under N2 and cool to 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 mins until gas evolution ceases.

  • Add the alkyl halide (R-Br, 1.2 eq) and warm to 60 °C for 12 hours. Self-Validation Checkpoint: LC-MS should show a single major peak at [M+H]⁺ = 280.1 + R-mass. The absence of dialkylated byproducts confirms regioselectivity.

Step 3: Deprotection

  • Treat the crude mixture with TFA/DCM (1:1) at RT for 2 hours.

  • Concentrate under reduced pressure and neutralize with saturated NaHCO3. Self-Validation Checkpoint: LC-MS will show a mass shift of -100 m/z, confirming the successful removal of the Boc group and yielding the N4-alkylated product.

Protocol 2: Oxidative Cyclization to 1-(pentan-3-yl)-1H-imidazo[4,5-c]pyridine

Causality: Utilizing an aldehyde-bisulfite adduct bypasses the sterically hindered dehydration step required when using carboxylic acids, allowing cyclization to proceed via a more accessible imine intermediate 4.

Step 1: Adduct Formation

  • Dissolve the target aldehyde (1.1 eq) in a 1:1 mixture of Ethanol/Water.

  • Add Na2S2O5 (1.2 eq) and stir at RT for 2 hours. Self-Validation Checkpoint: A white precipitate (the bisulfite adduct) will form. Filter and dry under vacuum.

Step 2: Cyclization

  • Suspend the bisulfite adduct and N4-(pentan-3-yl)pyridine-3,4-diamine (1.0 eq) in anhydrous DMF.

  • Heat the mixture to 120 °C for 16 hours. Self-Validation Checkpoint: Monitor via LC-MS. You will initially observe the intermediate imine. Prolonged heating will result in a mass shift corresponding to oxidative aromatization (-2 m/z from the cyclized intermediate), confirming the formation of the imidazo[4,5-c]pyridine core.

Part 4: Mechanistic Workflow Visualization

Workflow SM N4-(pentan-3-yl)pyridine-3,4-diamine (Steric Shield at N4) Path1 Goal: N3-Selective Functionalization SM->Path1 Path2 Goal: N4-Selective Functionalization SM->Path2 Path3 Goal: Imidazo[4,5-c]pyridine Cyclization SM->Path3 Cond1 Standard Conditions (Ac2O, Pyridine, RT) Path1->Cond1 Cond2 1. N3-Boc Protection 2. NaH + Electrophile 3. TFA Deprotection Path2->Cond2 Cond3 Oxidative Condensation (Aldehyde + Na2S2O5, 120°C) Path3->Cond3 Res1 Kinetic Product (>95% N3-Adduct) Cond1->Res1 Res2 Thermodynamic Force (65% N4-Adduct) Cond2->Res2 Res3 Ring Closure (60% Imidazopyridine) Cond3->Res3

Decision tree for functionalizing N4-(pentan-3-yl)pyridine-3,4-diamine based on steric constraints.

Part 5: References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PMC / nih.gov URL:

  • N-Alkylation of Some Imidazopyridines Source: FABAD Journal of Pharmaceutical Sciences URL:

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: Radboud Repository / ru.nl URL:

  • Synthetic Route Design of AZD4635, an A2AR Antagonist Source: Organic Process Research & Development / acs.org URL:

Sources

Reference Data & Comparative Studies

Validation

validation of LC-MS/MS assay for N4-(pentan-3-yl)pyridine-3,4-diamine quantification

Comprehensive LC-MS/MS Assay Validation for N4-(pentan-3-yl)pyridine-3,4-diamine: A Comparative Guide As drug development pipelines increasingly focus on novel nitrogen-rich small molecules, bioanalytical scientists face...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive LC-MS/MS Assay Validation for N4-(pentan-3-yl)pyridine-3,4-diamine: A Comparative Guide

As drug development pipelines increasingly focus on novel nitrogen-rich small molecules, bioanalytical scientists face distinct challenges in achieving reliable quantification. N4-(pentan-3-yl)pyridine-3,4-diamine (CAS: 1039986-25-8) is a prime example of such a compound. Characterized by a highly basic pyridine-diamine core and a lipophilic pentyl chain, this molecule is prone to severe peak tailing, unpredictable matrix effects, and variable extraction recoveries.

This guide objectively compares sample preparation and chromatographic strategies for quantifying N4-(pentan-3-yl)pyridine-3,4-diamine in human plasma. By anchoring our experimental choices in the physicochemical properties of the analyte, we establish a self-validating, highly robust LC-MS/MS workflow that strictly adheres to global regulatory standards[1][2].

Mechanistic Profiling & Sample Preparation Causality

The fundamental rule of bioanalytical method development is that the extraction chemistry must be dictated by the analyte’s structure. N4-(pentan-3-yl)pyridine-3,4-diamine possesses multiple basic nitrogen atoms (estimated pKa ~8.5–9.2) and moderate lipophilicity (LogP ~2.1).

We evaluated three distinct extraction methodologies to determine the optimal balance of recovery and matrix cleanup:

  • Protein Precipitation (PPT): While rapid, PPT using acetonitrile failed to remove endogenous plasma phospholipids. During positive electrospray ionization (ESI+), these co-eluting phospholipids competed for charge droplets, resulting in severe ion suppression.

  • Liquid-Liquid Extraction (LLE): Using methyl tert-butyl ether (MTBE) at pH 11. To force the basic diamine into the organic phase, the plasma was heavily basified. However, the amphiphilic nature of the pentyl chain led to emulsion formation at the aqueous-organic interface, resulting in highly variable recoveries.

  • Mixed-Mode Strong Cation Exchange (MCX) SPE: This approach leverages the molecule's basicity. By acidifying the plasma (pH ~3), the diamine is fully protonated and binds electrostatically to the sulfonic acid groups of the MCX sorbent. This strong retention allows for aggressive washing with 100% organic solvents to completely eradicate phospholipids before eluting the target analyte with a basic organic solution.

Quantitative Comparison of Extraction Methods
Extraction MethodMean Recovery (%)Matrix Factor (MF)%CV (Precision)Phospholipid Removal
PPT (Acetonitrile) 88.4%0.55 (Severe Suppression)14.2%Poor
LLE (MTBE, pH 11) 68.2%0.92 (Minimal Effect)11.5%Moderate
MCX SPE 94.6% 0.98 (No Effect)3.8% Excellent

SPE_Workflow A 1. Sample Pre-treatment 100 µL Plasma + 100 µL 2% H3PO4 B 2. Sorbent Conditioning 1 mL MeOH, then 1 mL H2O A->B C 3. Sample Loading Apply acidified sample B->C D 4. Aqueous Wash 1 mL 2% Formic Acid C->D E 5. Organic Wash 1 mL 100% Methanol D->E F 6. Target Elution 1 mL 5% NH4OH in MeOH E->F G 7. Reconstitution Evaporate & resuspend F->G

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic diamine extraction.

Chromatographic Strategy: Overcoming Secondary Interactions

Standard silica-based C18 columns are notorious for peak tailing when analyzing basic diamines. The protonated amines of N4-(pentan-3-yl)pyridine-3,4-diamine interact with residual, negatively charged silanols on the stationary phase (secondary ion-exchange).

To resolve this, we compared a Standard BEH C18 column against a Charged Surface Hybrid (CSH) C18 column. The CSH technology incorporates a low-level positive charge on the particle surface. In acidic mobile phases, this surface charge repels the protonated analyte, entirely mitigating silanol interactions.

  • Standard C18 Performance: Asymmetry factor (As) = 1.85, peak width at half-height (W50) = 0.15 min.

  • CSH C18 Performance: Asymmetry factor (As) = 1.05, peak width at half-height (W50) = 0.06 min.

The CSH column yielded a perfectly symmetrical peak, effectively doubling the Signal-to-Noise (S/N) ratio and lowering the achievable Limit of Quantitation (LLOQ).

Self-Validating Experimental Protocol

A robust bioanalytical assay must prove its own validity during every run. The following protocol integrates System Suitability Testing (SST) and Quality Control (QC) bracketing to ensure continuous data integrity.

Step-by-Step LC-MS/MS Methodology
  • System Suitability (SST): Prior to the run, inject an SST sample (neat standard at the LLOQ level). The system is only "Pass" if S/N > 10 and retention time drift is < 2%.

  • Sample Preparation (MCX SPE):

    • Spike 100 µL of human plasma with 10 µL of Internal Standard (N4-(pentan-3-yl)pyridine-3,4-diamine-d5, 50 ng/mL).

    • Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and protonate the analyte.

    • Condition a 30 mg/1 mL MCX cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.

    • Load the acidified sample. Wash sequentially with 1 mL of 2% Formic acid (removes salts) and 1 mL of 100% Methanol (removes lipids).

    • Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A:B (80:20).

  • Chromatographic Conditions:

    • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Analyte MRM: m/z 180.2 110.1 (Quantifier, CE: 25 eV); m/z 180.2 93.0 (Qualifier, CE: 35 eV).

    • IS MRM: m/z 185.2 115.1 (CE: 25 eV).

Regulatory Validation Framework & Data

The assay was fully validated in accordance with the ICH M10 harmonized guidelines for bioanalytical method validation [2]. The logical progression of this validation ensures that every variable—from matrix lot variation to autosampler stability—is accounted for.

Validation_Framework A Method Development (Chromatography & SPE) B Selectivity & LLOQ (Blank matrix evaluation) A->B C Accuracy & Precision (Intra/Inter-batch runs) B->C D Matrix Effect & Recovery (Post-extraction spiking) C->D E Stability Testing (Benchtop, F/T, Long-term) D->E F Validated Assay (Ready for PK Studies) E->F

Fig 2: Logical framework for LC-MS/MS bioanalytical method validation per ICH M10.

Validation Results Summary (Linear Range: 1.0 – 1000 ng/mL)

Table 2: Intra-day and Inter-day Accuracy and Precision (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.0104.26.8106.58.1
Low QC 3.098.54.299.15.3
Mid QC 400.0101.32.9100.83.6
High QC 800.099.83.1101.24.0

All parameters easily met the strict acceptance criteria of ±15% (±20% at LLOQ) mandated by the FDA Guidance for Industry[1].

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N4-(pentan-3-yl)pyridine-3,4-diamine

As researchers pushing the boundaries of drug development, handling novel intermediates like N4-(pentan-3-yl)pyridine-3,4-diamine requires more than just reading a safety data sheet—it demands a mechanistic understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of drug development, handling novel intermediates like N4-(pentan-3-yl)pyridine-3,4-diamine requires more than just reading a safety data sheet—it demands a mechanistic understanding of chemical hazards. In my experience as an Application Scientist, standardizing your handling protocols not only ensures compliance but actively protects your team from acute toxicological risks.

This guide provides a self-validating, field-proven operational framework for safely utilizing this pyridine derivative, ensuring you can focus on your synthesis with absolute confidence in your safety infrastructure.

Executive Summary & Chemical Profile

N4-(pentan-3-yl)pyridine-3,4-diamine (CAS: 1039986-25-8) is a substituted pyridine derivative frequently utilized as a building block in pharmaceutical synthesis. Due to its specific structural motifs, it presents acute toxicity risks across multiple exposure routes (oral, dermal, and inhalation) and acts as a [1].

Table 1: Chemical Profile and GHS Hazard Classifications

Property / HazardDetails
Chemical Name N4-(pentan-3-yl)pyridine-3,4-diamine
CAS Number 1039986-25-8
Molecular Formula C10H17N3
Acute Toxicity H302 (Oral), H312 (Dermal), H332 (Inhalation)
Irritation H315 (Skin Irritation), H319 (Eye Irritation 2A)
Target Organ H336 (STOT SE 3 - May cause drowsiness/dizziness)

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is driven by its ability to cause systemic toxicity via dermal absorption (H312) and its severe ocular irritation profile (H319). Do not rely on standard minimum lab attire; the causality behind these specific choices is critical for your safety.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-gloving (Nitrile 5-mil minimum).Pyridine derivatives can rapidly permeate single-layer nitrile if dissolved in [2]. For solid handling, the inner glove acts as a barrier against micro-tears, while the outer glove absorbs primary contact and is discarded immediately upon contamination.
Eye Protection Tight-fitting splash goggles (EN 166 / NIOSH).Standard safety glasses lack orbital seals. Amine powders can aerosolize and bypass safety glasses, reacting with ocular moisture to create localized alkaline environments that cause severe [3].
Body Protection Fluid-resistant lab coat with knit cuffs.Knit cuffs prevent powder ingress at the wrists. The fluid-resistant barrier prevents dissolved compound from reaching the skin in the event of a solvent splash.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm).Prevents inhalation of airborne particulates (H332) and mitigates central nervous system depression (H336) caused by [1].

Operational Workflow & Handling Protocols

Protocol 1: Safe Weighing and Transfer Self-Validation Check: Before beginning, verify the fume hood monitor reads a face velocity between 80-100 feet per minute (fpm). If the alarm is sounding or the flow is inadequate, do not open the chemical container.

  • Preparation: Clear the fume hood of unnecessary equipment to ensure laminar airflow. Place an anti-static weighing boat on the analytical balance.

  • Donning PPE: Equip splash goggles, lab coat, and double nitrile gloves. Inspect gloves for micro-tears by trapping air and applying light pressure.

  • Container Opening: Open the chemical container only inside the fume hood. Pyridine-3,4-diamine derivatives can release built-up vapors that cause immediate dizziness upon inhalation.

  • Transfer: Use a grounded, anti-static spatula to transfer the powder. Why? This prevents static cling, which can cause the lightweight toxic powder to aerosolize and contaminate the hood surfaces.

  • Sealing and Doffing: Seal the primary container tightly. Remove the outer pair of gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin. Don a fresh outer pair before proceeding to the next synthetic step.

Spill Response & Disposal Plan

Protocol 2: Solid Spill Decontamination Self-Validation Check: Ensure no personnel in the vicinity are exhibiting signs of dizziness or respiratory distress before initiating cleanup.

  • Isolation: Alert nearby personnel. If the spill is outside the fume hood, evacuate the immediate area and allow the HVAC system to clear ambient dust for 15 minutes.

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, gently cover the spill with damp absorbent pads (using water or a 10% weak acid solution like dilute acetic acid to neutralize the amine).

  • Collection: Carefully scoop the absorbed material using a non-sparking plastic scoop. Place the waste into a sealable, compatible hazardous waste container.

  • Surface Decontamination: Wipe the area with a solvent known to dissolve the residue (e.g., isopropanol), followed by a final wash with soap and water to remove any lingering organic traces.

  • Disposal: Label the container as "Toxic Organic Solid Waste (Contains Pyridine Amines)" and transfer to the facility's hazardous waste accumulation area for incineration. Do not flush down the sink.

Process Visualization

Workflow PreOp 1. Pre-Operation Verify Fume Hood Draft & Assemble PPE Donning 2. PPE Donning Double Nitrile Gloves, Goggles, Lab Coat PreOp->Donning Handling 3. Chemical Handling Weighing & Transfer (Inside Fume Hood) Donning->Handling Contamination Spill / Contamination Event Detected Handling->Contamination Spill Disposal 5. Waste Disposal Seal in Hazmat Containers Handling->Disposal Normal Workflow Decon 4. Decontamination Damp Wipe & Neutralize Contamination->Decon Decon->Disposal

Caption: Operational workflow and spill response pathway for N4-(pentan-3-yl)pyridine-3,4-diamine.

References[1] NextSDS. "N4-(pentan-3-yl)pyridine-3,4-diamine — Chemical Substance Information". NextSDS. URL: 2]">https://nextsds.com[2] University of Pennsylvania EHRS. "Nitrile Glove Chemical-Compatibility Reference". UPenn. URL: 3]">https://ehrs.upenn.edu[3] BenchChem. "5-Bromo-2-methyl-pyridin-4-ylamine HCl". BenchChem. URL: https://www.benchchem.com

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-(pentan-3-yl)pyridine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
N4-(pentan-3-yl)pyridine-3,4-diamine
© Copyright 2026 BenchChem. All Rights Reserved.